3-Chloro-6-methylpyrazin-2-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-chloro-6-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYSLPJPPINSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569095 | |
| Record name | 3-Chloro-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89182-15-0 | |
| Record name | 3-Chloro-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Chloro-6-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies for the core synthesis and alternative approaches, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to ensure clarity and reproducibility.
Core Synthesis Pathway: A Two-Step Approach
The most direct and industrially scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-methylpyrazine, followed by its selective chlorination.
Step 1: Synthesis of 2-Amino-6-methylpyrazine
This synthesis is achieved through the condensation of an α-dicarbonyl compound, methylglyoxal, with an α-aminoamide, in this case, the hydrochloride salt of glycinamide. This reaction is a variation of the well-established pyrazine synthesis.
Experimental Protocol:
-
Reaction Setup: A 1 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath.
-
Reagent Preparation: A solution of glycinamide hydrochloride (1.0 eq) and sodium hydroxide (2.2 eq) in water is prepared and cooled to 0-5 °C.
-
Condensation Reaction: A 40% aqueous solution of methylglyoxal (1.1 eq) is added dropwise to the stirred glycinamide solution, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-amino-6-methylpyrazine.
Quantitative Data for Step 1:
| Parameter | Value | Notes |
| Reactants | ||
| Glycinamide Hydrochloride | 1.0 eq | |
| Methylglyoxal (40% aq.) | 1.1 eq | |
| Sodium Hydroxide | 2.2 eq | |
| Reaction Conditions | ||
| Temperature | 0-10 °C (addition), then RT | Control of exotherm is critical. |
| Reaction Time | 12-18 hours | Monitor by TLC for completion. |
| Solvent | Water | |
| Yield | ||
| Expected Yield | 65-75% | Post-purification. |
Logical Workflow for Step 1:
Step 2: Chlorination of 2-Amino-6-methylpyrazine
The selective chlorination at the 3-position of the pyrazine ring is the crucial step. N-Chlorosuccinimide (NCS) is the preferred reagent for this transformation due to its high selectivity for electron-rich aromatic systems and milder reaction conditions compared to other chlorinating agents.
Experimental Protocol:
-
Reaction Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Charging: 2-amino-6-methylpyrazine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane.
-
Chlorination: N-Chlorosuccinimide (1.05 eq) is added portion-wise to the stirred solution at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Quantitative Data for Step 2:
| Parameter | Value | Notes |
| Reactants | ||
| 2-Amino-6-methylpyrazine | 1.0 eq | |
| N-Chlorosuccinimide (NCS) | 1.05 eq | A slight excess ensures complete reaction. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS. |
| Solvent | Acetonitrile or Dichloromethane | |
| Yield | ||
| Expected Yield | 80-90% | Post-purification. |
Overall Synthesis Pathway Diagram:
Alternative Chlorination Methodologies
For the purpose of process optimization or in cases where N-Chlorosuccinimide may not be suitable, other chlorinating agents can be employed. Below are protocols for two common alternatives.
Alternative 1: Chlorination using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a powerful chlorinating agent, often used for converting hydroxyl groups to chlorides, but it can also be used for direct chlorination of heterocyclic rings.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer.
-
Reagent Charging: 2-amino-6-methylpyrazine (1.0 eq) is added to an excess of phosphorus oxychloride (5-10 eq), which also serves as the solvent.
-
Reaction: The mixture is heated to reflux (approximately 105 °C) for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The aqueous solution is neutralized with a base such as sodium carbonate or ammonium hydroxide.
-
Isolation and Purification: The resulting precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for POCl₃ Chlorination:
| Parameter | Value | Notes |
| Reactants | ||
| 2-Amino-6-methylpyrazine | 1.0 eq | |
| Phosphorus Oxychloride (POCl₃) | 5-10 eq | Acts as both reagent and solvent. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 105 °C) | |
| Reaction Time | 2-4 hours | |
| Yield | ||
| Expected Yield | 50-65% | Can be lower due to harsher conditions. |
Alternative 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is another effective chlorinating agent for aromatic and heterocyclic compounds.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: 2-amino-6-methylpyrazine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.
-
Reaction: Sulfuryl chloride (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 3-5 hours.
-
Work-up: The reaction is carefully quenched with water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for SO₂Cl₂ Chlorination:
| Parameter | Value | Notes |
| Reactants | ||
| 2-Amino-6-methylpyrazine | 1.0 eq | |
| Sulfuryl Chloride (SO₂Cl₂) | 1.1 eq | |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 3-5 hours | |
| Solvent | Dichloromethane or 1,2-dichloroethane | |
| Yield | ||
| Expected Yield | 70-80% |
Comparison of Chlorination Methods:
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water to release corrosive gases. Handle with care in a fume hood.
-
N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: All reactions should be performed under an inert atmosphere (nitrogen or argon) where specified. Proper quenching procedures for reactive reagents are essential for safety.
This guide provides a robust foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements, always prioritizing safety.
3-Chloro-6-methylpyrazin-2-amine chemical properties and structure
An In-depth Technical Guide on 3-Chloro-6-methylpyrazin-2-amine
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 4. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, compiled for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below. This data is crucial for the unambiguous identification of the compound in research and chemical inventory management.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 89182-15-0 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| SMILES | NC1=NC(C)=CN=C1Cl | |
| Synonyms | 3-Chloro-6-methyl-pyrazinamine |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | |
| LogP | 1.02062 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 |
Logical Relationships of Compound Data
The following diagram illustrates the core informational components associated with this compound, providing a clear overview of its fundamental chemical identity and properties.
Caption: Overview of this compound's core data.
Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the reviewed literature regarding the biological activity or the associated signaling pathways of this compound. While pyrazine derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands, the specific effects of this compound have not been characterized.[2][3][4][5] Further research is required to determine its pharmacological profile and potential applications in drug development.
Safety Information
According to available safety data, this compound is associated with GHS pictograms GHS05 (Corrosion) and GHS06 (Acute Toxicity - Fatal or Toxic). It is intended for research and further manufacturing use only and is not for direct human use. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives [mdpi.com]
Spectroscopic Profile of 3-Chloro-6-methylpyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 3-Chloro-6-methylpyrazin-2-amine. The following sections present predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Pyrazine C5-H |
| ~5.0 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Pyrazine C2-NH₂ |
| ~150 | Pyrazine C6-CH₃ |
| ~135 | Pyrazine C3-Cl |
| ~125 | Pyrazine C5 |
| ~21 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Fragment Ion | Relative Intensity |
| 143/145 | [M]⁺ (Molecular Ion, due to ³⁵Cl/³⁷Cl) | High |
| 128 | [M - CH₃]⁺ | Moderate |
| 108 | [M - Cl]⁺ | Moderate |
| 80 | [M - Cl - HCN]⁺ | Moderate-Low |
Table 4: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450-3300 | N-H Stretch (asymmetric and symmetric) | Medium |
| 3050-3000 | Aromatic C-H Stretch | Weak |
| 2950-2850 | Aliphatic C-H Stretch | Weak |
| 1640-1600 | N-H Scissoring | Medium |
| 1580-1450 | C=C and C=N Stretching (ring) | Strong |
| 1200-1000 | C-N Stretch | Medium |
| 850-750 | C-Cl Stretch | Strong |
| 850-800 | C-H Out-of-plane Bending | Medium |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. Typically, 1024 scans are co-added.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is performed at 70 eV.
-
Mass Analysis: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 atomic mass units (amu).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is used to confirm the presence of a chlorine atom in the molecular ion and its fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the resulting spectrum are assigned to their corresponding vibrational modes.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
3-Chloro-6-methylpyrazin-2-amine is a heterocyclic organic compound with a pyrazine core, substituted with a chloro, a methyl, and an amino group. These functional groups are expected to influence its solubility, basicity, and potential for intermolecular interactions, which are critical parameters in drug design and development.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | ChemScene[1] |
| Molecular Weight | 143.57 g/mol | ChemScene[1] |
| CAS Number | 89182-15-0 | ChemicalBook[2] |
| Calculated logP | 1.02062 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Note: The logP value is a calculated prediction and may not reflect an experimental value.
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for this compound is limited in publicly accessible literature, the following are detailed, standard methodologies for determining the key physicochemical properties of a solid organic compound such as this.
Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.[3]
Methodology: Capillary Method [4][5]
-
Sample Preparation: A small amount of the finely powdered, dry crystalline this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
For solid compounds that can be sublimed or have a measurable vapor pressure at elevated temperatures, a boiling point can be determined, though it is more relevant for liquids.
Methodology: Siwoloboff Method (for small quantities) [7][8][9][10][11]
-
Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a steady stream of bubbles. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the external atmospheric pressure.[10]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and distribution.
Methodology: OECD 105 (Flask Method) [12][13][14][15][16]
-
Equilibration: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Result: The solubility is expressed in units such as mg/L or µg/mL.
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.
Methodology: Potentiometric Titration [17][18][19]
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.[18]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.[17]
Synthesis and Reactivity
While a specific, detailed synthesis for this compound was not found in the searched literature, a general synthetic approach for similar compounds can be inferred from patents. For instance, the synthesis of a related compound, 3-amino-2-chloro-4-methylpyridine, involves several key steps which can be generalized.[20][21]
A plausible synthetic pathway could involve the construction of the pyrazine ring followed by functional group interconversions. For example, starting from a suitably substituted pyrazinone, chlorination followed by amination could yield the target molecule. The reactivity of this compound will be dictated by its functional groups: the aromatic pyrazine ring, the nucleophilic amino group, and the chloro substituent which can potentially undergo nucleophilic aromatic substitution.
Biological Activity and Potential Applications
Derivatives of pyrazine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[22][23] The pyrazine ring is a scaffold found in several approved drugs.[24]
Specifically, various substituted pyrazine derivatives have been investigated for their antimicrobial activity , particularly against Mycobacterium tuberculosis and various fungal strains.[25][26] The mechanism of action for many antimicrobial pyrazines is not fully elucidated but is thought to involve the disruption of cellular processes essential for pathogen survival. Given the structural similarities, it is plausible that this compound may also possess antimicrobial properties. However, without specific biological data, this remains speculative. Further research is required to determine its bioactivity profile and potential as a lead compound in drug discovery.
Due to the lack of specific information on the mechanism of action or signaling pathway for this compound, a detailed pathway diagram cannot be constructed at this time. A general experimental workflow for assessing antimicrobial activity is presented below.
Safety Information
Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Known Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a pyrazine derivative with potential for further investigation in the field of medicinal chemistry. This guide has consolidated the available physicochemical data and provided a framework of standard experimental protocols for the determination of its key properties. While there is a lack of specific biological data, the known activities of related compounds suggest that antimicrobial screening would be a logical next step in its evaluation. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in this and similar molecular scaffolds.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. oecd.org [oecd.org]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. oecd.org [oecd.org]
- 16. filab.fr [filab.fr]
- 17. benchchem.com [benchchem.com]
- 18. enamine.net [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 21. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 22. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Discovery and history of 3-Chloro-6-methylpyrazin-2-amine
- 1. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
A Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-6-methylpyrazin-2-amine
Abstract
3-Chloro-6-methylpyrazin-2-amine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic position of the chlorine atom, activated by the adjacent pyrazine nitrogen atoms, imparts a versatile reactivity profile. This technical guide provides an in-depth analysis of the primary reaction pathways involving the chlorine substituent: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document consolidates quantitative data from the literature, presents detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in drug discovery and chemical synthesis.
Introduction
The pyrazine scaffold is a common motif in numerous biologically active compounds. The functionalization of this core is crucial for modulating the physicochemical and pharmacological properties of new chemical entities. This compound offers three points for diversification: the amino group, the methyl group, and the chlorine atom. The chlorine atom at the C-3 position is particularly significant due to its susceptibility to displacement and its participation in metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring, which stabilizes the intermediates formed during these transformations. This guide will explore the two dominant modes of reactivity for this chlorine atom.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing chloro-heterocycles like this compound. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing pyrazine nitrogens are critical for stabilizing this negatively charged intermediate, thereby facilitating the displacement of the chloride leaving group.[3][4] This pathway is commonly exploited for the synthesis of various derivatives through aminodehalogenation.
Mechanism of SNAr
The accepted mechanism involves two steps:
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a tetrahedral, negatively charged Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data for SNAr Reactions
While specific data for this compound is sparse, data from the closely related 3-chloropyrazine-2-carboxamide provides valuable insights into aminodehalogenation reactions. Yields are generally moderate to good, depending on the nucleophile and reaction conditions.
| Nucleophile (Amine) | Solvent | Base | Conditions | Yield (%) | Reference |
| 4-Methylbenzylamine | THF | Triethylamine | Reflux | 75% | [5][6] |
| 2-Chlorobenzylamine | THF | Triethylamine | Reflux | 68% | [5][6] |
| 4-Methoxybenzylamine | THF | Triethylamine | Reflux | 82% | [5][6] |
| Various Benzylamines | THF | Triethylamine | Microwave, 120 °C, 30 min | 45-85% | [5][6] |
Experimental Protocol: General Aminodehalogenation
This protocol is adapted from procedures for similar chloropyrazine substrates.[5][6]
-
Reagents & Setup: To a microwave-safe reaction vial, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and triethylamine (2.0 eq.).
-
Solvent: Add anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30-60 minutes. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-6-methylpyrazin-2,3-diamine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds, transformations that are often challenging via traditional methods.[7] For this compound, the chlorine atom serves as an effective handle for these reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species (boronic acid or ester) and an organic halide. This reaction is instrumental in constructing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Reactions
The following data is derived from the synthesis of derivatives of the target molecule's scaffold, demonstrating the feasibility and efficiency of Suzuki coupling.[9]
| Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 85% |
| 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 99% |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 60% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ | DME | Reflux, 16 h | 78% |
| Furan-2-boronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ | DME | Reflux, 16 h | 55% |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol based on established literature procedures.[7][9]
-
Reagents & Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the aryl boronic acid or ester (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (10 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the resulting residue using flash column chromatography to obtain the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers an alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope, including less activated aryl halides and a wider range of amine coupling partners.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents typical conditions for the amination of related 2-amino-3-halopyridine/pyrazine systems, which are directly applicable to the target molecule.[10][11]
| Amine | Catalyst / Ligand | Base | Solvent | Conditions | Expected Yield |
| Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 °C, 16 h | Good to Excellent |
| 4-Methoxyaniline | BrettPhos Precatalyst | LiHMDS | Toluene | 100 °C, 16 h | Excellent |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 80 °C, 12 h | Good to Excellent |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 100 °C, 12 h | Good |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on modern methods for coupling amines with halo-heterocycles.[10]
-
Reagents & Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., BrettPhos precatalyst, 2-5 mol%) and a phosphine ligand if not using a precatalyst. Add this compound (1.0 eq.) and a strong, non-nucleophilic base such as LiHMDS or NaOt-Bu (1.5 eq.).
-
Coupling Partners: Add the amine coupling partner (1.2 eq.).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Synthetic Strategy and Workflow
The choice between SNAr and a palladium-catalyzed approach depends on the desired product, the nature of the nucleophile, and required reaction conditions.
Caption: Decision logic for functionalizing this compound.
Conclusion
This compound is a highly valuable synthetic intermediate whose chlorine atom can be effectively functionalized through two primary manifolds of reactivity. Nucleophilic aromatic substitution offers a direct and often high-yielding route for the introduction of strong nucleophiles, particularly amines. For a broader substrate scope, including C-C bond formation and the coupling of more challenging nucleophiles, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings provide powerful and reliable alternatives. A thorough understanding of these reaction pathways, their conditions, and their mechanistic underpinnings is essential for researchers aiming to leverage this versatile building block in the design and synthesis of novel molecules for drug discovery and beyond.
References
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- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological significance of the pyrazine ring in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile biological activities have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the biological significance of the pyrazine ring, with a focus on its role in drug design, its impact on pharmacokinetic and pharmacodynamic properties, and its presence in clinically approved drugs.
Physicochemical Properties and Their Impact on Drug Design
The pyrazine ring's structure imparts a unique set of properties that are highly advantageous for drug development. It is a weakly basic compound with a pKa of 0.65.[5] The two nitrogen atoms in the para orientation create a symmetrical molecule with a zero dipole moment.[5] These nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack but also makes them excellent hydrogen bond acceptors.[5][6] This ability to participate in hydrogen bonding is a critical feature for molecular recognition and binding to biological targets.[7][8]
The pyrazine nucleus is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[7] This strategy allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, which in turn can enhance its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Biological Activities and Therapeutic Applications
Pyrazine derivatives have demonstrated a broad spectrum of biological activities, leading to their use in a variety of therapeutic areas.[3][9] These include applications as anticancer, antitubercular, antiviral, anti-inflammatory, and diuretic agents.[3][5]
Antitubercular Activity:
One of the most notable applications of the pyrazine ring is in the treatment of tuberculosis (TB).[10] Pyrazinamide, a first-line anti-TB drug, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[10][11] This active form disrupts the bacterial membrane and inhibits fatty acid synthesis, proving particularly effective against dormant or slow-growing TB bacteria.[10] The inclusion of pyrazinamide in combination therapy has been instrumental in shortening the duration of TB treatment from 9-12 months to 6 months.[10][12]
Anticancer Activity:
In oncology, the pyrazine scaffold is a key component of numerous kinase inhibitors.[13][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][13] The nitrogen atoms of the pyrazine ring can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, leading to potent and selective inhibition.[7][15]
Table 1: Pyrazine-Containing Kinase Inhibitors
| Drug | Target Kinase(s) | Indication | IC50 |
| Gefitinib | EGFR | Non-small cell lung cancer | 2-37 nM |
| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | 2 nM |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic myeloid leukemia, Gastrointestinal stromal tumors | 25-1000 nM |
| Darovasertib (LXS-196) | PKC | Metastatic uveal melanoma | N/A |
| Prexasertib | CHK1 | Ovarian cancer, Small cell lung cancer | 1.4 nM (CHK1) |
Note: IC50 values can vary depending on the specific assay conditions.
Other Therapeutic Areas:
Beyond tuberculosis and cancer, pyrazine derivatives have found utility in other therapeutic areas. For instance, Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[5] Acipimox is a lipid-lowering agent.[5] The antiviral agent Favipiravir contains a pyrazine ring and has shown activity against a range of RNA viruses.[16][17]
Experimental Protocols
The synthesis and evaluation of pyrazine-based compounds involve a range of standard and specialized experimental protocols.
General Synthesis of Pyrazine Derivatives:
A common method for synthesizing the pyrazine core is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. Modifications to this core can be achieved through various organic reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions.
Protocol: Synthesis of a Pyrazine-Based Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of pyrazine-based kinase inhibitors.
Materials:
-
2,6-Dichloropyrazine
-
3-Aminophenol
-
Triphosgene
-
3-(Trifluoromethyl)aniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Step 1: Synthesis of 6-Chloro-N-(3-hydroxyphenyl)pyrazin-2-amine.
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DCM under an inert atmosphere, add 3-aminophenol (1.1 eq) and TEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 1-(6-Chloropyrazin-2-yl)-3-(3-(trifluoromethyl)phenyl)urea.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene (0.4 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours to form the isocyanate intermediate.
-
In a separate flask, dissolve 3-(trifluoromethyl)aniline (1.2 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the isocyanate solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.[18]
-
In Vitro Kinase Inhibition Assay:
The inhibitory activity of pyrazine derivatives against specific kinases is typically determined using in vitro assays.
Protocol: In Vitro Kinase IC50 Determination
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (pyrazine derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Signaling Pathways and Workflows
Kinase Inhibition Signaling Pathway:
Many pyrazine-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the EGFR and Bcr-Abl pathways.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazine-based inhibitor.
Drug Discovery Workflow for Pyrazine-Based Inhibitors:
The development of novel pyrazine-based drugs follows a structured workflow, from initial target identification to clinical trials.
Caption: A typical drug discovery workflow for developing pyrazine-based inhibitors.
Logical Relationship of Pyrazine Prodrug Activation:
The antitubercular drug Pyrazinamide is a prodrug that requires enzymatic activation to exert its therapeutic effect.
Caption: The enzymatic activation of the prodrug Pyrazinamide to its active form, Pyrazinoic Acid.
Conclusion
The pyrazine ring continues to be a highly valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with its ability to engage in key interactions with biological targets, have led to the development of numerous successful drugs. The diverse biological activities exhibited by pyrazine derivatives underscore the versatility of this heterocyclic system. As our understanding of disease biology deepens, the rational design of novel pyrazine-based compounds will undoubtedly continue to yield innovative and effective therapeutic agents for a wide range of diseases.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ãWhitepaperãPyrazines in Drug Discovery [promotion.pharmablock.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. amberlife.net [amberlife.net]
- 11. tballiance.org [tballiance.org]
- 12. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 3-Chloro-6-methylpyrazin-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of derivatives based on the 3-Chloro-6-methylpyrazin-2-amine core. Drawing from recent scientific literature, this document outlines the potential antimicrobial and anticancer activities of these compounds, details the experimental protocols for their evaluation, and presents key quantitative data to inform further research and development. While direct screening data for this compound derivatives is limited, this guide synthesizes findings from structurally related pyrazine and chloropyrazine compounds to provide a predictive framework for their biological potential.
Biological Activities and Data Presentation
Derivatives of the pyrazine scaffold have demonstrated a broad spectrum of biological activities, with significant potential in antimicrobial and anticancer applications. The introduction of a chloro-substituent and a methyl group on the pyrazine ring can modulate this activity, making the this compound core a promising starting point for the development of novel therapeutic agents.
Antimicrobial Activity
Chloropyrazine-tethered pyrimidine derivatives have been evaluated for their efficacy against various bacterial and fungal strains. The data suggests that compounds incorporating electron-withdrawing groups on appended phenyl rings exhibit enhanced antimicrobial properties.
Table 1: In Vitro Antimicrobial Activity of Chloropyrazine-Tethered Pyrimidine Derivatives
| Compound ID | R Group | Test Organism | MIC (µM) | Reference |
| 31 | 2",4"-dichlorophenyl | Various Bacteria & Fungi | 45.37 | [1] |
| 25 | 4"-nitrophenyl | Various Bacteria & Fungi | 48.67 | [1] |
| 30 | 2",4"-difluorophenyl | Various Bacteria & Fungi | 50.04 | [1] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer potential of pyrazine derivatives has been investigated across multiple human cancer cell lines. The antiproliferative activity appears to be influenced by the nature of the substituents on the core structure.
Table 2: In Vitro Antiproliferative Activity of Chloropyrazine-Tethered Pyrimidine Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 35 | 2"-pyridinyl | DU-145 (Prostate) | 5 ± 1 | [1] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following sections detail the methodologies employed for the biological screening of pyrazine derivatives, providing a foundation for reproducible experimental design.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial susceptibility.
Detailed Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure: In a 96-well microtiter plate, the microbial inoculum is mixed with the serially diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., DU-145) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in an organic solvent like DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound derivatives are yet to be fully elucidated, related compounds have been investigated for their interaction with specific molecular targets. For instance, some chloropyrazine-tethered pyrimidine derivatives have been docked against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a validated target in cancer therapy.[1] Molecular docking studies can provide insights into potential binding modes and guide the rational design of more potent inhibitors.
Hypothesized DHFR Inhibition Pathway
Caption: Hypothesized inhibition of the DHFR pathway by a pyrazine derivative.
This guide serves as a foundational resource for researchers initiating the biological screening of this compound derivatives. The provided data and protocols, derived from closely related compounds, offer a strategic starting point for evaluating their therapeutic potential. Further focused studies on this specific chemical series are warranted to fully characterize their biological activity profile.
References
3-Chloro-6-methylpyrazin-2-amine CAS number and nomenclature
An In-depth Technical Guide to 3-Chloro-6-methylpyrazin-2-amine
This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, nomenclature, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identification and Nomenclature
This compound is a substituted pyrazine derivative. The pyrazine ring system is a core motif in many biologically active compounds. The precise identification of this compound is critical for research, synthesis, and regulatory purposes.
Nomenclature:
-
Systematic Name: this compound
-
Synonyms: 3-chloro-6-methyl-pyrazinamine[2]
The chemical identity is defined by its unique CAS number and molecular structure, which are detailed in the table below.
Caption: Core identifiers for this compound.
Physicochemical Properties
Quantitative data regarding the physical and chemical properties of a compound are essential for experimental design, including determining appropriate solvents, reaction conditions, and analytical methods. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C5H6ClN3 | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Physical State | No data available | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
Note: A comprehensive search of publicly available safety data sheets indicates that experimental data for many standard physicochemical properties are not available.[1]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a conceptual workflow can be proposed based on standard organic chemistry principles for the synthesis of similar heterocyclic amines. A common approach involves the selective chlorination of an appropriate aminopyrazine precursor.
Conceptual Synthesis Workflow:
The synthesis would likely start from a readily available methylpyrazin-2-amine derivative. The key transformation is the regioselective introduction of a chlorine atom at the C3 position of the pyrazine ring.
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Methodological Considerations:
-
Precursor Selection: The synthesis would begin with 6-methylpyrazin-2-amine.
-
Chlorination: A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), would be used. The reaction conditions, including solvent (e.g., a chlorinated solvent like DCM or an aprotic solvent like DMF) and temperature, would need to be carefully optimized to ensure regioselectivity and minimize side reactions.
-
Aqueous Work-up: Following the reaction, a standard aqueous work-up would be performed to quench any remaining reagent and separate the organic product from inorganic salts. This typically involves washing with water and brine.
-
Purification: The final, crucial step is the purification of the crude product. Techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel would be employed to isolate the this compound in high purity.
Potential Biological Activity and Research Applications
Direct studies on the biological activity of this compound are not extensively documented. However, the pyrazine scaffold is a well-established pharmacophore present in numerous therapeutic agents. Structurally related compounds exhibit a wide range of biological activities, suggesting potential areas of investigation for this molecule.
-
Diuretic Activity: Amiloride, a potassium-sparing diuretic, features a chlorinated aminopyrazine core. Related pyrazinyl-1,2,4-oxadiazoles have also demonstrated diuretic and saluretic activity.[3]
-
Antitubercular Activity: Pyridine and pyrazine derivatives are actively being researched for their efficacy against M. tuberculosis.[4]
-
General Antimicrobial Properties: The broader class of azetidinones and hydrazone derivatives, which can be synthesized from amine precursors, are known to possess antibacterial and antimicrobial properties.[5][6]
These relationships suggest that this compound could serve as a valuable intermediate or lead compound in drug discovery programs targeting these areas.
Caption: Potential research applications based on related structures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 3-Chloro-6-methylpyrazin-2-amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Chloro-6-methylpyrazin-2-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a detailed, standardized experimental protocol based on the widely accepted isothermal shake-flask method to enable researchers to determine the solubility of this compound in solvents relevant to their work. Furthermore, this guide presents a logical workflow for solubility determination and a template for the systematic recording of experimental data.
Introduction
This compound (CAS No. 89182-15-0) is a substituted pyrazine derivative.[1][2] Its molecular structure, featuring a pyrazine ring with chloro, methyl, and amine functional groups, suggests its potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The solubility of such a compound in organic solvents is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies such as recrystallization, and the formulation of dosage forms.
Given the absence of published quantitative solubility data for this compound, this guide serves as a foundational resource for researchers. It provides the necessary experimental framework to generate reliable and reproducible solubility data, thereby facilitating its application in research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 89182-15-0 | [1][2] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed |
| Synonyms | 3-Chloro-6-methyl-pyrazinamine | [1] |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To aid researchers in their investigations, the following table provides a standardized template for recording experimentally determined solubility values at a specified temperature. It is recommended to perform these measurements to guide solvent selection for synthesis, purification, and formulation.
Table 1: Template for Experimental Solubility Data of this compound at 25°C (298.15 K)
| Solvent | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Non-Polar Solvents | |||
| Hexane | Isothermal Shake-Flask | ||
| Toluene | Isothermal Shake-Flask | ||
| Dipolar Aprotic Solvents | |||
| Dichloromethane | Isothermal Shake-Flask | ||
| Ethyl Acetate | Isothermal Shake-Flask | ||
| Acetone | Isothermal Shake-Flask | ||
| Acetonitrile | Isothermal Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | Isothermal Shake-Flask | ||
| Polar Protic Solvents | |||
| Methanol | Isothermal Shake-Flask | ||
| Ethanol | Isothermal Shake-Flask | ||
| Isopropanol | Isothermal Shake-Flask | ||
| Water | Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following detailed methodology for the experimental determination of the solubility of this compound is based on the isothermal shake-flask method. This method is considered the "gold standard" for obtaining thermodynamic equilibrium solubility data.[3][4]
Materials
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials with screw caps or stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, appropriate for the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a true equilibrium with a saturated solution is achieved.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a stirrer plate within an incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended, though the optimal time may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature. This permits the excess solid material to settle, leaving a clear, saturated supernatant.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for determining the solubility of this compound.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Caption: Logical workflow for solvent selection based on experimental solubility data.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-6-methylpyrazin-2-amine with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted aminopyrazine derivatives.[1] These products are valuable intermediates in drug discovery and materials science. This application note includes a comprehensive experimental protocol, a summary of typical reaction conditions, and diagrams illustrating the catalytic cycle and experimental workflow.
Introduction
Substituted pyrazine derivatives are important structural motifs in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of heterocyclic compounds.[1][2] The coupling of chloro-heterocycles, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] However, the use of specialized palladium catalysts with bulky and electron-rich phosphine ligands has enabled the efficient coupling of these less reactive substrates.[4] This document outlines a representative protocol for the Suzuki coupling of this compound, providing researchers with a practical guide for the synthesis of 3-aryl-6-methylpyrazin-2-amine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center.[2]
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 3-aryl-6-methylpyrazin-2-amine product, regenerating the catalytically active Pd(0) species.[2]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various chloro-heterocycles, providing a reference for optimizing the reaction of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 75-85 |
| 2 | 2,5-Dichloropyrazine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | High |
| 3 | 6-Chloropyridin-3-amine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Not specified |
| 4 | Resin-supported chloropyrimidine | Pd₂(dba)₃ (cat.) | P(t-Bu)₃ (cat.) | KF | THF | 50 | Moderate |
Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 eq) or cesium carbonate (2.0 mmol, 2.0 eq).[2][5]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously. The optimal temperature may vary depending on the specific arylboronic acid used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine (e.g., 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylpyrazin-2-amine.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloro-6-methylpyrazin-2-amine. This reaction is a powerful method for the synthesis of various N-substituted 6-methylpyrazine-2,3-diamines, which are important scaffolds in medicinal chemistry.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed transformation allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates. The reaction is of great significance as it provides a robust and efficient route to synthesize arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For electron-rich substrates such as this compound, careful optimization of the catalytic system is often necessary to achieve high yields and selectivity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrazine substrate to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates its deprotonation to form an amido-palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Recommended Experimental Conditions
Based on established protocols for the amination of related heterocyclic chlorides, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound. Optimization for specific amine coupling partners may be required.
General Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is formed in situ. |
| Ligand | XPhos, RuPhos, BrettPhos, or Xantphos | Bulky, electron-rich phosphine ligands are crucial for the amination of aryl chlorides. The choice of ligand can significantly impact reaction efficiency. |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | NaOtBu is a strong, non-nucleophilic base commonly used. Cs₂CO₃ is a milder alternative that can be effective in some cases. |
| Solvent | Toluene, Dioxane, or THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the specific amine and the chosen solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | The exclusion of oxygen is critical to prevent catalyst deactivation. |
Stoichiometry and Concentration
| Reagent | Stoichiometry (equiv.) | Molarity (mol/L) |
| This compound | 1.0 | ~0.1 - 0.2 M |
| Amine | 1.1 - 1.5 | |
| Palladium Precatalyst | 0.01 - 0.05 (1-5 mol%) | |
| Ligand | 0.02 - 0.10 (2-10 mol%) | |
| Base | 1.5 - 2.5 |
Experimental Protocols
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol provides a general starting point for the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired N-substituted 6-methylpyrazine-2,3-diamine.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring system is a well-established scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 2-aminopyrazine, in particular, have garnered significant attention as potent kinase inhibitors, targeting a variety of signaling pathways implicated in cancer and inflammatory diseases.[3][4] The strategic functionalization of the pyrazine core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of a diverse library of kinase inhibitors starting from the readily available building block, 3-Chloro-6-methylpyrazin-2-amine . Three powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—are highlighted as key methods for introducing aryl/heteroaryl, amino, and alkynyl moieties, respectively, at the 3-position of the pyrazine ring. These modifications are crucial for exploring the structure-activity relationships (SAR) and developing novel kinase inhibitors.
Synthetic Strategies
The chlorine atom at the 3-position of this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these transformations.
Diagram of Synthetic Pathways
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-chloro-6-methylpyrazin-2-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and various aryl- and heteroarylboronic acids or their corresponding esters. This reaction is widely used in the synthesis of biaryl and heteroaryl pyrazine derivatives, which are common scaffolds in medicinal chemistry.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 eq) | Toluene | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | DME | 90 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (4) | XPhos (8) | Na₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | 81 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst, and the ligand (if applicable).
-
Add the base (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methylpyrazin-2-amine.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. This reaction is particularly valuable for the synthesis of N-aryl and N-alkyl aminopyrazine derivatives, which are of significant interest in drug discovery.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | 24 | 91 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2 eq) | Toluene | 90 | 16 | 75 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5 eq) | THF | 80 | 20 | 82 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-substituted 6-methylpyrazin-2-amine.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted pyrazines by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 89 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 83 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 12 | 77 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (4) | CuI (8) | Piperidine | 1,4-Dioxane | 50 | 10 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 3-alkynyl-6-methylpyrazin-2-amine.
Visualization of Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Heck Reaction
The Heck reaction allows for the coupling of this compound with various alkenes to form substituted pyrazines. This reaction is an effective method for the vinylation of the pyrazine core.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 18 | 75 |
| 3 | Acrylonitrile | Pd(dba)₂ (4) | P(t-Bu)₃ (8) | NaOAc | 1,4-Dioxane | 110 | 36 | 65 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | - | Ag₂CO₃ | Acetonitrile | 100 | 24 | 68 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, the ligand (if required), and the base.
-
Add the alkene (1.5 mmol, 1.5 equiv) and the solvent.
-
Seal the tube and heat the mixture with stirring at the indicated temperature for the specified time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-vinyl-6-methylpyrazin-2-amine derivative.
Visualization of Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents from 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential anti-cancer agents derived from 3-Chloro-6-methylpyrazin-2-amine. The pyrazine scaffold is a well-established pharmacophore in numerous kinase inhibitors, and strategic modification of this starting material can lead to the development of potent and selective therapeutic candidates.[1][2]
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The pyrazine ring system is a "privileged scaffold" in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[2] this compound is a versatile starting material for the synthesis of a diverse library of pyrazine derivatives. The chloro substituent at the 3-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
This document outlines the synthetic strategies for derivatizing this compound, detailed protocols for the synthesis of a representative compound, and methodologies for evaluating its anti-cancer activity through in vitro cytotoxicity and kinase inhibition assays.
Data Presentation
The following tables summarize the in vitro activity of representative pyrazine-based inhibitors against various cancer cell lines and kinases. This data is provided to illustrate the potential of this class of compounds.
Table 1: Cytotoxicity of Representative Pyrazine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Representative Compound 1 | HT-29 (Colon) | 12.98 ± 0.40 |
| B16F10 (Melanoma) | 27.54 ± 1.26 | |
| Representative Compound 2 | MCF-7 (Breast) | 9.60 ± 3.09 |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 |
| Tetralin-chalcone 3a | HeLa (Cervical) | 3.5 |
| MCF7 (Breast) | 4.5 |
Note: Data for representative compounds 1 and 2 are from imidazo[1,2-α]pyrazine derivatives.[4] Data for imamine-1,3,5-triazine derivatives are included for context on heterocyclic compounds targeting cancer cells.[5] Data for tetralin-chalcone 3a is also provided for context.[6]
Table 2: Kinase Inhibitory Activity of Representative Pyrazine-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| Pyrazine-Pyridine Biheteroaryl 15 | VEGFR-2 | 84 |
| FGFR-2 | 210 | |
| PDGFR | 360 | |
| [7]Triazine-Pyridine 20 | CDK1 | 21 |
| Pyrazolo[1,5-a]pyrazine 35-37 | RET (wild type & mutant) | <10 |
| 2-aminopyrazine derivatives 68-73 | RET (wild type & mutant) | <4 |
Note: This table presents data for various pyrazine-containing kinase inhibitors to demonstrate the potential of the scaffold.[1][8][9]
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical, yet representative, anti-cancer agent, 6-methyl-3-(pyridin-4-yl)pyrazin-2-amine , from this compound.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethanol
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Degassing: Evacuate the vial and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120°C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield pure 6-methyl-3-(pyridin-4-yl)pyrazin-2-amine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of a synthesized compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Synthesized pyrazine derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the synthesized pyrazine derivative in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the IC50 value of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized pyrazine derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase assay buffer, a solution of the kinase and its substrate, and serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualization
Caption: General workflow for the synthesis of pyrazine derivatives.
Caption: Workflow for the biological evaluation of synthesized compounds.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 3-Aryl-6-methylpyrazin-2-amines from 3-Chloro-6-methylpyrazin-2-amine via Suzuki-Miyaura Cross-Coupling
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of novel 3-aryl-6-methylpyrazin-2-amine derivatives starting from the readily available 3-Chloro-6-methylpyrazin-2-amine. The synthesis is achieved through a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pyrazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This protocol offers a straightforward method for the diversification of the pyrazine core at the 3-position, enabling the generation of libraries of novel compounds for drug discovery and development.
Introduction
Pyrazine-containing compounds are a prominent class of N-heterocycles that are integral to numerous natural products and synthetic molecules with significant pharmacological applications.[1] The pyrazine scaffold is a key component in several approved drugs and is a privileged structure in medicinal chemistry. The functionalization of the pyrazine ring is a key strategy for modulating the biological activity of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the arylation of heteroaryl halides.[2] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid reagents.
This application note details the synthesis of a novel compound, 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine , from this compound and (4-methoxyphenyl)boronic acid, as a representative example of the synthetic strategy.
Synthetic Scheme
The synthesis of 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as depicted in the following scheme:
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with (4-methoxyphenyl)boronic acid. The reaction conditions can be adapted for coupling with other arylboronic acids.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine .
Data Presentation
The following table summarizes the quantitative data for the synthesis of the title compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine | C₁₂H₁₃N₃O | 215.25 | ~85% | 155-157 |
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.75 (s, 1H, pyrazine-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.10 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 159.0, 152.5, 145.0, 138.0, 131.0, 129.5, 128.0, 114.0, 55.5, 21.0.
-
Mass Spectrometry (ESI): m/z 216.1 [M+H]⁺.
Visualization of the Synthetic Workflow
The logical flow of the synthesis is presented in the following diagram:
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Signaling Pathway and Biological Relevance
While the specific biological activity of 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine is yet to be determined, many pyrazine derivatives are known to interact with various signaling pathways implicated in diseases such as cancer. For instance, some pyrazine-containing molecules have been shown to inhibit protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for novel pyrazine derivatives.
Caption: Generalized MAPK signaling pathway.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of novel 3-aryl-6-methylpyrazin-2-amines from this compound. This protocol can be readily adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. The pyrazine scaffold continues to be a valuable platform for the development of new therapeutic agents, and the methodology described herein facilitates the exploration of this chemical space.
References
Application Notes and Protocols for 3-Chloro-6-methylpyrazin-2-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-methylpyrazin-2-amine is a substituted pyrazine derivative that holds potential as a versatile building block in the discovery of novel agrochemicals. The pyrazine scaffold is present in a variety of biologically active molecules, including those with herbicidal, fungicidal, and insecticidal properties. This document provides a comprehensive overview of the potential applications of this compound in agrochemical research, including hypothetical synthetic protocols for derivatization and detailed methodologies for biological screening. While direct agrochemical applications of this specific compound are not extensively documented, its chemical structure suggests its utility as a key intermediate for creating a diverse library of candidate agrochemicals.
Introduction: The Pyrazine Scaffold in Agrochemicals
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of agrochemical research. The pyrazine ring system is a key structural motif in a number of compounds exhibiting a broad spectrum of biological activities. Synthetic pyrazine derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazine core. The presence of a chlorine atom and an amine group in this compound makes it a reactive and functionalized starting material for the synthesis of a wide range of novel pyrazine-based agrochemicals.
Potential Agrochemical Applications
Based on the known bioactivities of various pyrazine derivatives, this compound can be envisioned as a precursor for the development of:
-
Herbicides: By introducing specific aryl or heteroaryl groups through cross-coupling reactions, it is plausible to synthesize compounds that interfere with essential biochemical pathways in weeds.
-
Fungicides: Derivatization of the amino group or substitution of the chlorine atom could lead to molecules that inhibit fungal growth and development.
-
Insecticides: The pyrazine scaffold can be elaborated to interact with insect-specific molecular targets, leading to the development of novel insecticides.
The following table summarizes the reported agrochemical activities of various pyrazine and related heterocyclic compounds, providing a rationale for the exploration of derivatives of this compound.
| Compound Class | Target Organism(s) | Mode of Action (if known) | Reference(s) |
| Pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)ones | Brassica campestris, Echinochloa crus-galli | Inhibition of root growth | [5] |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Broadleaf weeds | Synthetic auxin | [6] |
| [6-(3-Pyridyl)pyridazin-3-yl]amides | Green peach aphids, Cotton aphids | Not specified | [2] |
| Flupyrimin analogs | Plutella xylostella | Not specified | [7] |
| Rhein derivatives | Rhizoctonia solani, Sclerotinia sclerotiorum | Inhibition of mycelial growth | [8] |
Experimental Protocols
Hypothetical Synthesis of a Phenyl-Substituted Pyrazine Herbicide
This protocol describes a hypothetical two-step synthesis of a novel herbicidal candidate, N-(3-(4-methoxyphenyl)-6-methylpyrazin-2-yl)acetamide, starting from this compound. The synthetic strategy involves a Suzuki coupling reaction to introduce the phenyl group, followed by acetylation of the amino group.
Step 1: Suzuki Coupling
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine.
Step 2: Acetylation
Materials:
-
3-(4-Methoxyphenyl)-6-methylpyrazin-2-amine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-(4-methoxyphenyl)-6-methylpyrazin-2-amine (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-(4-methoxyphenyl)-6-methylpyrazin-2-yl)acetamide.
Herbicide Screening Protocols
3.2.1. Pre-emergence Herbicidal Activity Assay
This assay evaluates the herbicidal effect of a compound when applied to the soil before weed emergence.[9][10]
Materials:
-
Test compound (e.g., N-(3-(4-methoxyphenyl)-6-methylpyrazin-2-yl)acetamide)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots or trays filled with a standard potting mix
-
A known commercial pre-emergence herbicide (positive control)
-
Solvent for dissolving the test compound (e.g., acetone or DMSO)
-
Surfactant
-
Spray chamber
Procedure:
-
Prepare a stock solution of the test compound at a desired concentration (e.g., 10,000 ppm) in a suitable solvent with a surfactant.
-
Fill pots or trays with potting mix and sow the seeds of the target weed species at a uniform depth.
-
Prepare serial dilutions of the test compound to achieve the desired application rates (e.g., 1000, 500, 250, 125 g/ha).
-
Apply the test solutions, positive control, and a solvent-only control to the soil surface using a calibrated spray chamber.
-
Place the treated pots/trays in a greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots/trays as needed to maintain soil moisture.
-
After 14-21 days, assess the herbicidal activity by counting the number of emerged and healthy seedlings in the treated and control pots.
-
Calculate the percentage of inhibition or control compared to the untreated control.
3.2.2. Post-emergence Herbicidal Activity Assay
This assay assesses the herbicidal effect of a compound when applied to emerged weeds.[9]
Materials:
-
Test compound
-
Potted weed seedlings at the 2-4 leaf stage
-
A known commercial post-emergence herbicide (positive control)
-
Solvent and surfactant
-
Spray chamber
Procedure:
-
Grow the target weed species in pots until they reach the 2-4 leaf stage.
-
Prepare test solutions as described in the pre-emergence assay.
-
Apply the test solutions, positive control, and solvent-only control to the foliage of the weed seedlings using a calibrated spray chamber, ensuring uniform coverage.
-
Return the treated plants to the greenhouse.
-
After 14-21 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Rate the herbicidal damage on a scale of 0 (no effect) to 100 (complete kill).
Agrochemical Discovery Workflow
The following diagram illustrates a general workflow for the discovery and development of new agrochemicals, a process where this compound could serve as a starting point for library synthesis.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. Its functional groups provide convenient handles for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The provided hypothetical synthetic and screening protocols offer a framework for researchers to explore the potential of this and related pyrazine derivatives in the ongoing search for effective and sustainable crop protection solutions. Further research into the structure-activity relationships of pyrazine-based agrochemicals will be crucial for the rational design of new and potent active ingredients.
References
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations for Preemergence Herbicides [extension.sdstate.edu]
Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-6-methylpyrazin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazine scaffold is a key component in numerous biologically active molecules, including several approved drugs.[1][2] In particular, 2-aminopyrazine derivatives have been identified as privileged structures for the development of potent and selective kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[3] The 3-Chloro-6-methylpyrazin-2-amine core provides a valuable starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors.[4]
These application notes provide a detailed protocol for the scale-up synthesis of this compound, a key intermediate for the development of pyrazine-based therapeutics. The protocol is designed to be scalable from laboratory quantities to larger, pilot-plant-scale production. Additionally, a representative protocol for the diversification of this core structure is provided.
Synthetic Strategy and Workflow
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction on a commercially available dichloropyrazine precursor. This approach is generally high-yielding and amenable to scale-up. The overall workflow is depicted below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Chloro-6-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the microwave-assisted synthesis of substituted pyrazine derivatives, utilizing 3-Chloro-6-methylpyrazin-2-amine as a key building block. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reproducibility.[1][2] The protocols outlined below are intended for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.[3][4][5]
Overview of Synthetic Strategies
This compound is a versatile starting material for the synthesis of a variety of substituted aminopyrazines. The electron-deficient nature of the pyrazine ring, coupled with the presence of a halogen, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Microwave irradiation can be effectively employed to accelerate these transformations.
Key Applications:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-6-methylpyrazin-2-amines.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of 3-(substituted amino)-6-methylpyrazin-2-amines.
Experimental Protocols
The following are detailed protocols for key microwave-assisted reactions involving chloro-amino pyrazine scaffolds. While a direct protocol for this compound was not found in the cited literature, a closely analogous microwave-assisted aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile is provided, which can be adapted.[3] General protocols for microwave-assisted Suzuki and Buchwald-Hartwig reactions are also included.
Protocol 1: Microwave-Assisted Aminodehalogenation (Adapted from a similar pyrazine derivative)
This protocol is adapted from the microwave-assisted synthesis of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles and can serve as a starting point for the amination of this compound.[3]
Reaction Scheme:
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine, aniline, or other primary/secondary amines)
-
Solvent (e.g., Ethanol, DMF, or Toluene)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.1 - 1.5 equiv).
-
Add the solvent (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(substituted amino)-6-methylpyrazin-2-amine.
Data Presentation:
The following table presents data from the analogous synthesis of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles, demonstrating the efficiency of microwave-assisted synthesis.[3]
| Entry | Reactant (Amine) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Methylbenzylamine | Ethanol | 120 | 20 | 60.5 |
| 2 | 3,4-Dichlorobenzylamine | Ethanol | 120 | 20 | 75.2 |
| 3 | 4-Trifluoromethylbenzylamine | Ethanol | 120 | 20 | 81.3 |
| 4 | 4-Methoxybenzylamine | Ethanol | 120 | 20 | 78.9 |
Protocol 2: General Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids, which can be optimized for this compound.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).[7]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-aryl-6-methylpyrazin-2-amine.
Data Presentation:
The following table shows representative conditions for microwave-assisted Suzuki couplings of chloro-heterocycles.[7][9]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane/H₂O | 120 | 40 | 89 |
Protocol 3: General Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for this compound.[6][10]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 2.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) (1.2 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave vial, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene, 4 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-substituted aminopyrazine derivative.
Data Presentation:
The table below summarizes conditions for microwave-assisted Buchwald-Hartwig aminations.[6][10]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOt-Bu | Toluene | 130 | 10 | 88 |
| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOt-Bu | Toluene | 150 | 10 | 92 |
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway
Derivatives of pyrazines are often investigated as kinase inhibitors. The diagram below illustrates a generic kinase signaling pathway, a common target in drug development for diseases such as cancer.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. u-picardie.fr [u-picardie.fr]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 3-Chloro-6-methylpyrazin-2-amine
Topic: Optimizing Suzuki Coupling Yield with 3-Chloro-6-methylpyrazin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for complete reaction failure?
A1: Complete failure of the Suzuki coupling with this substrate often points to a few critical issues. This compound is a challenging substrate due to the electron-rich nature of the pyrazine ring and the presence of a coordinating amino group, both of which can interfere with the palladium catalyst. The primary reasons for failure include:
-
Inactive Catalyst System: The Carbon-Chlorine (C-Cl) bond is strong, making the oxidative addition step of the catalytic cycle difficult. Standard catalysts like Pd(PPh₃)₄ may not be effective. A more active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands, is required.
-
Catalyst Inhibition: The nitrogen atoms of the pyrazine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition and deactivation.
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and failure of the reaction.
-
Inappropriate Base: The base is crucial for the transmetalation step. If the base is too weak, insoluble, or sterically hindered, the reaction will not proceed efficiently.
Q2: I am observing a very low yield. What are the likely side reactions occurring?
A2: Low yields are typically a result of incomplete conversion or the prevalence of side reactions. The most common side reactions in the Suzuki coupling of this compound are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product. This is often exacerbated by the presence of excess water or acidic impurities.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue. This can be promoted by the presence of oxygen or by Pd(II) species if the precatalyst is not fully reduced to the active Pd(0) state.
-
Dehalogenation: The starting material, this compound, can be reduced to 6-methylpyrazin-2-amine. This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, such as the solvent or certain bases.
Q3: How do I choose the optimal catalyst and ligand for this reaction?
A3: Due to the challenging nature of the C-Cl bond activation, a highly active catalyst system is necessary.
-
Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.
-
Ligands: This is a critical parameter. For this substrate, bulky and electron-rich phosphine ligands are highly recommended as they promote the oxidative addition step and stabilize the active catalytic species. Buchwald ligands such as SPhos , XPhos , and RuPhos are excellent choices. N-heterocyclic carbene (NHC) ligands can also be very effective.
Q4: What are the best base and solvent combinations to start with for optimization?
A4: A strong, non-nucleophilic base is generally required.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for Suzuki couplings of heteroaryl chlorides.
-
Solvents: A mixture of an organic solvent and water is typically optimal to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water , toluene/water , or THF/water .
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common problems encountered during the Suzuki coupling of this compound.
Problem: No or Very Low Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst System | Switch to a more active catalyst system. Use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading if necessary. |
| Insufficient Reaction Temperature | Increase the reaction temperature to 80-120 °C. Consider using microwave irradiation to accelerate the reaction. |
| Ineffective Base | Screen different strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. |
| Improper Degassing | Ensure all solvents are thoroughly degassed before use. Purge the reaction vessel with an inert gas (Argon or Nitrogen) multiple times. |
Problem: Significant Side Product Formation
| Side Product | Identification | Troubleshooting Recommendation |
| Protodeboronation | Formation of the arene corresponding to the boronic acid (Ar-H). | Use anhydrous solvents. Consider using boronic esters (e.g., pinacol esters) which are more stable. A weaker base may sometimes help. |
| Homocoupling | Formation of a biaryl from the boronic acid (Ar-Ar). | Ensure thorough degassing to remove all oxygen. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. |
| Dehalogenation | Formation of 6-methylpyrazin-2-amine. | Ensure the reaction is under a strictly inert atmosphere. Choose a solvent less likely to act as a hydride source. |
Data Presentation
The following tables provide recommended starting conditions for the optimization of the Suzuki coupling of this compound, based on successful reports for structurally similar aminopyridines and aminopyrazines.
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Palladium Precursor (mol%) | Ligand (mol%) | Typical Use Case |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | A general, high-yielding system for challenging chlorides. |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | A highly active system, often effective for heteroaryl chlorides. |
| PdCl₂(dppf) (2-5%) | (None, is a complex) | A common, robust pre-catalyst, though may require higher temperatures. |
Table 2: Screening Conditions for Base and Solvent
| Entry | Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Notes |
| 1 | K₃PO₄ (2-3 eq.) | Dioxane / H₂O (4:1) | 100 | A robust starting point for many systems.[1] |
| 2 | Cs₂CO₃ (2 eq.) | Dioxane (anhydrous) | 100 | Good for substrates sensitive to water. |
| 3 | K₂CO₃ (2-3 eq.) | Toluene / H₂O (4:1) | 110 | Can be effective at higher temperatures. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.
References
Navigating Side Reactions in Buchwald-Hartwig Amination of Substituted Pyrazines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of substituted pyrazines. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and side reactions encountered during this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing Buchwald-Hartwig amination on substituted pyrazines?
A1: The most prevalent side reactions include:
-
Hydrodehalogenation: This is often the primary competing reaction, where the starting halopyrazine is reduced, leading to the formation of a pyrazine without the halide and no C-N bond formation. This occurs through a competing pathway in the catalytic cycle.[1]
-
Homocoupling: Dimerization of the starting pyrazine or the amine coupling partner can occur, though this is generally less common with optimized catalyst systems.
-
Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity. This can be influenced by the reaction temperature and the choice of ligands and base.
Q2: My reaction is giving a low yield of the desired aminated pyrazine. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. For electron-deficient heterocycles like pyrazines, bulky, electron-rich ligands are often required to promote efficient reductive elimination and suppress side reactions.[2]
-
Incorrect Base: The strength and nature of the base play a crucial role. Strong, non-coordinating bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups.[3]
-
Poor Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reaction components. Common choices include toluene, dioxane, and THF.[4]
-
Presence of Water or Oxygen: The Buchwald-Hartwig amination is sensitive to air and moisture. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) with dry reagents and solvents.
Q3: How does the electronic nature of the substituted pyrazine affect the reaction outcome?
A3: The electronic properties of the pyrazine ring significantly influence its reactivity. Electron-withdrawing groups on the pyrazine ring can activate the C-X bond towards oxidative addition, potentially facilitating the reaction. Conversely, electron-donating groups can decrease the reactivity of the halopyrazine. However, the increased electrophilicity of pyrazines with electron-withdrawing groups can also make them more susceptible to nucleophilic attack by the base or other nucleophiles present, leading to undesired side products.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Buchwald-Hartwig amination of substituted pyrazines.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive catalyst | • Use a pre-activated palladium source or ensure in situ activation is efficient.• Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Inappropriate ligand | • For pyrazines, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Incorrect base | • If using a weak base, try a stronger one (e.g., NaOt-Bu, LHMDS).• If substrate is base-sensitive, screen weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[3] | |
| Low reaction temperature | • Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Significant Hydrodehalogenation | Suboptimal ligand | • Use bulky biarylphosphine ligands that favor reductive elimination over β-hydride elimination. |
| Presence of protic impurities | • Ensure all reagents and solvents are rigorously dried. | |
| Inefficient trapping of HX | • Use a strong, non-nucleophilic base in sufficient excess. | |
| Formation of Dimerized Byproducts | High catalyst loading or temperature | • Reduce the catalyst loading and/or reaction temperature. |
| Inappropriate ligand | • Screen ligands to find one that promotes the desired cross-coupling over homocoupling. |
Data Presentation: Catalyst and Ligand Screening
The selection of the appropriate catalyst and ligand combination is paramount for a successful Buchwald-Hartwig amination on pyrazine substrates. The following table summarizes representative data on the amination of chloropyrazine with n-octylamine, highlighting the impact of the catalyst system on product yield.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 100 | 18 | 82 | [2] |
This table is a representation of available data and should be used as a starting point for optimization.
Experimental Protocols
The following protocols provide a general framework for performing a Buchwald-Hartwig amination reaction with a substituted pyrazine. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for the Amination of a Chloropyrazine with a Primary Amine
Materials:
-
Substituted chloropyrazine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, SPhos, and NaOt-Bu.
-
Add the substituted chloropyrazine and the primary amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amination of a Bromopyrazine with a Secondary Amine
Materials:
-
Substituted bromopyrazine (1.0 equiv)
-
Secondary amine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vessel.
-
Add the substituted bromopyrazine and the secondary amine.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction to 110 °C.
-
After the reaction is complete (as determined by LC-MS analysis), cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by chromatography to afford the desired product.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and decision-making processes, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions of pyrazines.
References
Technical Support Center: Purification of 3-Chloro-6-methylpyrazin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Chloro-6-methylpyrazin-2-amine from common reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Extraction | Incomplete separation from starting materials or polar byproducts. | Perform a thorough aqueous wash of the organic extract to remove water-soluble impurities. Consider a back-extraction by dissolving the crude product in a non-polar organic solvent and washing with an acidic aqueous solution to protonate and remove the more basic 2-amino-6-methylpyrazine starting material. |
| Co-elution of Product and Impurities During Column Chromatography | The polarity of the product and a key impurity are too similar for effective separation with the chosen eluent. | Optimize the mobile phase. A shallow gradient of ethyl acetate in hexanes is recommended. If co-elution persists, consider using a different solvent system, such as dichloromethane/methanol, with the addition of a small amount of triethylamine (0.1-0.5%) to reduce peak tailing. |
| Product Oiling Out During Recrystallization | The chosen solvent system is not ideal, causing the product to separate as a liquid rather than forming crystals upon cooling. | Ensure the minimum amount of hot solvent is used to fully dissolve the crude product. If oiling out occurs, try adding a small amount of a co-solvent in which the product is less soluble (e.g., water to an ethanol solution) dropwise to the hot solution until slight turbidity is observed, then reheat to clarify before slow cooling. |
| Significant Product Loss During Purification | The product may have some solubility in the aqueous phase during extraction, or may adhere to the stationary phase in column chromatography. | Minimize the volume of aqueous washes. When performing column chromatography with basic compounds on silica gel, deactivating the silica gel with a small percentage of a basic modifier like triethylamine in the eluent can help prevent irreversible adsorption. |
| Presence of Dichloro-Byproduct | Over-chlorination during the synthesis reaction. | Dichloro-byproducts are typically less polar than the mono-chloro product. They should elute earlier during normal-phase column chromatography. A slower gradient at the beginning of the elution can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common synthesis involves the chlorination of 2-amino-6-methylpyrazine. Therefore, the primary impurities are typically the unreacted starting material (2-amino-6-methylpyrazine) and over-chlorinated byproducts, such as 3,5-dichloro-6-methylpyrazin-2-amine.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use silica gel as the stationary phase and a gradient elution with a mixture of hexanes and ethyl acetate as the mobile phase. Begin with 100% hexanes and gradually increase the proportion of ethyl acetate. The less polar byproducts will elute first, followed by the desired product.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the separation. Use the same solvent system planned for the column to develop the TLC plate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation on the column.
Q4: What is a suitable solvent system for recrystallizing this compound?
A4: A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The crude product should be dissolved in a minimal amount of the hot alcohol, followed by the dropwise addition of hot water until persistent cloudiness is observed. The solution is then clarified by adding a few more drops of hot alcohol and allowed to cool slowly.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC will show the presence of any residual impurities as separate peaks, while ¹H NMR will show characteristic signals for the desired product and can reveal the presence of impurities if their signals do not overlap.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can lead to significant product loss if solubility is high in the chosen solvent. |
| Column Chromatography | >99% | 60-85% | Highly effective for separating compounds with different polarities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the concentration of ethyl acetate. A common gradient might be from 0% to 20% ethyl acetate over several column volumes.
-
Procedure: a. Prepare a slurry of silica gel in hexanes and pack a chromatography column. b. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. c. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. d. Begin elution with 100% hexanes, collecting fractions. e. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. f. Monitor the collected fractions by TLC. g. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent System: Ethanol and water.
-
Procedure: a. Place the crude this compound in a flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy. d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. f. Further cool the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 50:50), and dry under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making flowchart for the purification strategy of this compound.
Technical Support Center: Overcoming Low Reactivity of Chloropyrazines in Cross-Coupling Reactions
Welcome to the technical support center for overcoming the challenges associated with the low reactivity of chloropyrazines in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyrazines generally less reactive than other halopyrazines in cross-coupling reactions?
A1: The reactivity of halopyrazines in cross-coupling reactions typically follows the trend of bond dissociation energies: C-I < C-Br < C-Cl. The carbon-chlorine (C-Cl) bond is the strongest among these, making the initial oxidative addition step in the palladium catalytic cycle more difficult and often requiring more forcing conditions or specialized catalytic systems to proceed efficiently.[1][2]
Q2: What are the most common side reactions to watch out for when working with chloropyrazines?
A2: Common side reactions include:
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid partner, especially when using aqueous or protic solvents.[2][3]
-
Homocoupling: Self-coupling of the boronic acid or organometallic reagent.[3]
-
Catalyst Decomposition: Formation of inactive palladium black.[1]
-
Hydrodehalogenation: Replacement of the chlorine atom with hydrogen.
Q3: Can the nitrogen atoms in the pyrazine ring interfere with the catalyst?
A3: Yes, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, which can inhibit or deactivate the catalyst.[1][3] The use of bulky, electron-rich ligands can sterically shield the palladium center to mitigate this inhibition.[2][3]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a chloropyrazine with an arylboronic acid is giving low to no product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings with chloropyrazines are a common issue stemming from their low reactivity. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the challenging C-Cl bond activation.
-
Solution: Switch to a more active catalyst system. Highly effective options include:
-
Buchwald Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] These ligands promote the formation of the active monoligated palladium(0) species.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: These are powerful alternatives that can enhance catalyst activity.[2][4]
-
Palladium Pincer Complexes: Novel palladium(II) ONO pincer complexes have demonstrated superior activity for coupling 2-chloropyrazine, even at low catalyst loadings (as low as 0.01 mol%).[1][4]
-
-
-
Ineffective Base: The choice of base is critical for the transmetalation step.
-
Boronic Acid Instability: Arylboronic acids can be prone to protodeboronation, especially with the electron-deficient pyrazine ring.
-
Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with a chloropyrazine and a primary amine, but the reaction is sluggish and gives a low yield. How can I improve it?
Answer: The Buchwald-Hartwig amination of chloropyrazines can be challenging. Here are key parameters to optimize:
-
Ligand Choice is Crucial: The ligand plays a significant role in the efficiency of this reaction.
-
Base Selection: The choice of base can influence the reaction rate and yield.
-
Solution: While strong bases like NaOtBu or KOtBu are commonly used, weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives, although they may require higher temperatures or longer reaction times.[1]
-
-
Catalyst Loading: For highly unreactive substrates, a higher catalyst loading might be necessary. However, some highly active systems can work at very low loadings.
-
Solution: While you can try increasing the catalyst loading, it's often more effective to switch to a more active catalyst system first. For example, some palladium-catalyzed aminations of chloropyrazine have been successful with catalyst loadings as low as 0.005%.[5]
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Issue 3: Failure in Sonogashira Coupling
Question: My Sonogashira coupling between a chloropyrazine and a terminal alkyne is not working. What should I try?
Answer: The Sonogashira coupling of chloropyrazines requires careful optimization of the catalytic system.
-
Standard Conditions May Fail: The classic Pd/Cu co-catalyst system may not be sufficient for chloropyrazines.
-
Solution: Chloropyrazine has been shown to be an excellent substrate for Sonogashira coupling under specific conditions, such as using a [Pd(allyl)Cl]₂/PPh₃ catalyst system.[5] For other challenging substrates, employing bulky, electron-rich phosphine ligands or NHC ligands with the palladium source can be beneficial. Copper-free Sonogashira protocols might also offer an alternative by avoiding potential issues with the copper co-catalyst.
-
-
Base and Solvent: The choice of base and solvent is important.
-
Solution: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The reaction is often performed in a solvent like THF or DMF. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes effective catalytic systems for various cross-coupling reactions of chloropyrazines, compiled from literature sources.
| Cross-Coupling Reaction | Chloropyrazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic Acids | Pd(II) ONO Pincer Complex (0.01 mol%) | K₂CO₃ | Toluene/H₂O | Excellent | [1][4] |
| Suzuki-Miyaura | 2-Chloropyrazine | Potassium Naphthyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | >80 | [5] |
| Buchwald-Hartwig | Chloropyrazine | n-Octylamine | [Pd(cinnamyl)Cl]₂/Mor-DalPhos (0.005 mol%) | NaOtBu | Toluene | 82 | [5][9] |
| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Et₃N | Benzene | Quantitative | [5] |
| Negishi | 2-Chloro-6-iodopyrazine | Acetylenic Zinc Reagent | Pd(PPh₃)₄ | - | THF | 71 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrazine using a Palladium Pincer Complex
This protocol is a generalized procedure and should be optimized for specific substrates.
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Reagent Preparation: In a reaction vessel, combine 2-chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium(II) ONO pincer complex catalyst (0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 5 mL in a 4:1 ratio).[1]
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon).[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.[1]
General Protocol for Sonogashira Coupling of Chloropyrazine
This is a generalized procedure based on literature and should be optimized for specific substrates.
-
Reagent Preparation: To a degassed solution of chloropyrazine (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., THF/Et₃N, 2:1 mixture, 6 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).[10]
-
Substrate Addition: After degassing the mixture for a few minutes, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Synthesis of 3-Chloro-6-methylpyrazin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-6-methylpyrazin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is 2-Amino-6-methylpyrazine. This starting material is commercially available and serves as a direct substrate for chlorination.
Q2: Which chlorinating agents are typically used for this synthesis?
Commonly employed chlorinating agents for the synthesis of this compound include N-Chlorosuccinimide (NCS) and phosphorus oxychloride (POCl₃). The choice of reagent can significantly impact the reaction conditions, yield, and impurity profile.
Q3: What are the potential side reactions that can lower the yield?
Several side reactions can contribute to a lower yield of the desired product. These include:
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Dichlorination: The formation of 3,5-dichloro-6-methylpyrazin-2-amine can occur, especially with an excess of the chlorinating agent or prolonged reaction times.
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Hydrolysis: The chloro group in the product is susceptible to hydrolysis, which can revert it to a hydroxyl group, particularly during aqueous workup or purification under non-neutral pH conditions.
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Decomposition: At elevated temperatures, the starting material or the product may decompose, leading to the formation of tar-like substances.
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Reaction with the amino group: While the primary site of chlorination is the carbon at the 3-position, reaction at the amino group can occur under certain conditions, leading to N-chloro species that can be unstable.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot, the consumption of the starting material and the formation of the product can be tracked over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
-
Question: My reaction shows a very low yield or no formation of the desired this compound. What are the possible causes and solutions?
-
Answer:
-
Inactive Chlorinating Agent: The chlorinating agent may have degraded. Use a fresh batch of N-Chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃). The purity of NCS can be checked by titration.
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Insufficient Reaction Temperature: Some chlorination reactions require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature while carefully monitoring for decomposition.
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Inappropriate Solvent: The choice of solvent is crucial. For NCS chlorination, polar aprotic solvents like acetonitrile or DMF are often effective.[2] For reactions with POCl₃, it can sometimes be used as both the reagent and the solvent.
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Presence of Water: Moisture can deactivate the chlorinating agents, especially POCl₃. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Issue 2: Formation of Multiple Products (Impurity Profile)
-
Question: My TLC or HPLC analysis shows multiple spots/peaks in addition to my desired product. How can I identify and minimize these impurities?
-
Answer:
-
Dichlorinated Byproduct: A common impurity is the dichlorinated analog. To minimize its formation, use a stoichiometric amount of the chlorinating agent (or a slight excess of the starting material). Adding the chlorinating agent portion-wise can also help maintain a low concentration and reduce over-chlorination.
-
Unreacted Starting Material: If a significant amount of starting material remains, the reaction may not have gone to completion. You can try extending the reaction time or slightly increasing the reaction temperature.
-
Hydrolyzed Product: The presence of a more polar spot on the TLC plate could indicate the hydrolyzed product. Ensure that the workup procedure is carried out under neutral or slightly acidic conditions and avoid prolonged exposure to water.
-
Purification: Column chromatography is an effective method for separating the desired product from both less polar (dichlorinated) and more polar (hydrolyzed) impurities.[3]
-
Data Presentation
The following tables provide a summary of reaction conditions for the chlorination of aminopyrazines based on available literature. While specific data for this compound is limited, the data for the closely related 2-aminopyrazine provides a strong indication of expected outcomes.
Table 1: Comparison of Chlorination Conditions for 2-Aminopyrazine
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NCS | Acetonitrile | Reflux | 2 | 85 | Analogous reaction[2] |
| NCS | Dichloromethane | Room Temp | 24 | 60 | Analogous reaction[2] |
| POCl₃ | Neat | 100 | 4 | ~70-80 | Inferred from similar purine syntheses[4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive reagent, low temperature, wrong solvent | Use fresh reagent, optimize temperature, screen solvents |
| Dichlorination | Excess chlorinating agent | Use stoichiometric amount, add portion-wise |
| Incomplete Reaction | Insufficient time or temperature | Increase reaction time or temperature moderately |
| Product Hydrolysis | Aqueous workup at high pH | Perform workup under neutral or slightly acidic conditions |
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from the halogenation of 2-aminopyrazine.[2]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyrazine (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is based on general procedures for the chlorination of similar heterocyclic compounds.[4]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap for HCl), add 2-amino-6-methylpyrazine (1.0 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (3-5 eq.) to the flask. The reaction can be exothermic.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a base such as sodium carbonate or sodium hydroxide solution while keeping the temperature low.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound using NCS.
Caption: Workflow for the synthesis of this compound using POCl₃.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Palladium Catalyst Removal in 3-Chloro-6-methylpyrazin-2-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Chloro-6-methylpyrazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction mixture containing this compound?
A1: Complete removal of palladium is critical for several reasons. In pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on the amount of residual metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1][2] For subsequent synthetic steps, residual palladium can interfere with or catalyze unintended side reactions, leading to impurities and lower yields.[3]
Q2: What are the most common methods for removing palladium catalysts?
A2: The primary methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like Palladium on carbon (Pd/C).[4]
-
Adsorption/Scavenging: Utilizes solid-supported materials (scavengers) that bind to palladium. Common scavengers include functionalized silica gels (e.g., with thiol or amine groups), activated carbon, and polymer-based resins.[4][5]
-
Precipitation: Involves adding a reagent that forms an insoluble complex with palladium, which can then be filtered off.[6]
-
Chromatography: Column chromatography is a standard purification technique to separate the product from the catalyst.[7][8]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[4]
Q3: How do I choose the best palladium removal method for my this compound reaction?
A3: The optimal method depends on the nature of the palladium species (heterogeneous or homogeneous), the solvent system, and the properties of your product. For heterocyclic amines like this compound, care must be taken to avoid product binding to the scavenger. A decision-making workflow is provided below to guide your selection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of residual palladium after filtration. | The palladium catalyst is at least partially soluble in the reaction mixture. Filtration is only effective for heterogeneous catalysts.[6] | 1. Switch to a scavenging method: Use a solid-supported scavenger to capture dissolved palladium species.[4] 2. Induce precipitation: Add an anti-solvent or a specific precipitating agent to crash out the palladium before filtration.[6] |
| Product loss during removal process. | The product, this compound, may be binding to the scavenger or adsorbent due to its amine functionality. | 1. Screen different scavengers: Test scavengers with different functional groups to find one with high selectivity for palladium and low affinity for your product.[4] 2. Reduce scavenger amount: Use the minimum effective amount of the scavenger.[6] 3. Wash the scavenger: After filtration, wash the scavenger with a fresh portion of solvent to recover any adsorbed product.[4] 4. Change the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[6] |
| Inconsistent palladium removal from batch to batch. | Variability in reaction conditions, such as temperature, reaction time, or atmosphere, can affect the final form of the palladium species (e.g., oxidation state, particle size). | 1. Standardize reaction work-up: Ensure consistent procedures for quenching and the initial stages of purification. 2. Analyze palladium species: If possible, characterize the nature of the residual palladium to select a more targeted removal strategy. |
| Scavenger is ineffective. | The chosen scavenger is not appropriate for the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). The solvent may be hindering the scavenger's performance. | 1. Select a broad-spectrum scavenger: Some scavengers are effective for multiple oxidation states.[5] 2. Optimize conditions: Adjust the temperature and stirring time as recommended by the scavenger manufacturer.[4] 3. Test different solvents: The efficiency of a scavenger can be highly dependent on the solvent system.[6] |
Quantitative Data on Palladium Removal Methods
The following table summarizes the typical efficiency of various palladium removal techniques. The initial palladium concentration can vary significantly based on the reaction scale and catalyst loading.
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (for Pd/C) | >1000 | <100 | Simple, fast, and inexpensive for heterogeneous catalysts.[6][9] | Ineffective for soluble palladium species.[6] |
| Activated Carbon | 500 - 2000 | <50 | Cost-effective and widely available.[4] | Can lead to product loss due to non-specific adsorption.[10] |
| Silica-Based Scavengers (e.g., SiliaMetS Thiol) | 2400 | ≤ 16 | High efficiency and selectivity for palladium.[5] | Higher cost compared to activated carbon.[5] |
| Polymer-Based Scavengers (e.g., MP-TMT) | 500 - 800 | <10 | High capacity and efficiency.[11] | May require longer reaction times for effective scavenging.[11] |
| Precipitation (with TMT) | 600 - 650 | 20 - 60 | Can be very effective for specific applications.[3] | May require further purification to remove the precipitating agent.[3] |
| Column Chromatography | >100 | <10 | Can achieve very high purity. | Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
This method is suitable for removing solid palladium catalysts, such as palladium on carbon (Pd/C).
-
Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity.[7]
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel and add a 1-2 cm thick layer of Celite. Gently compact the Celite to form a flat bed.[6]
-
Pre-wet the Pad: Pre-wet the Celite pad with the same solvent used for dilution.[7]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite pad. Apply a gentle vacuum to draw the solution through the filter.[6]
-
Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[4]
-
Collection: The collected filtrate contains the product, free from the heterogeneous palladium catalyst.[6]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This method is effective for removing soluble palladium species.
-
Select Scavenger: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-functionalized silica scavengers are often effective for a range of palladium species.[5]
-
Add Scavenger: Add the recommended amount of the solid-supported scavenger (typically 2-10 equivalents relative to the palladium catalyst) to the reaction mixture.[4]
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filter: Remove the scavenger by filtration through a pad of Celite or filter paper.[4]
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
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Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm removal to the desired level.[12]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sopachem.com [sopachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. arborassays.com [arborassays.com]
Preventing byproduct formation in the synthesis of pyrazine derivatives
Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work, complete with detailed experimental protocols and data to support your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis, and what causes their formation?
A1: Byproduct formation is a common challenge in pyrazine synthesis and is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include:
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Strecker Aldehydes: These are frequent byproducts in the Maillard reaction between amino acids and reducing sugars. They form alongside pyrazines through the deamination of α-amino acids.[1]
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Imidazole Derivatives: These can be significant impurities in reactions involving cellulosic-derived sugars and ammonium hydroxide.[1] The formation of imidazoles is believed to occur through the condensation of an α-dicarbonyl compound, two molecules of ammonia, and a reactive aldehyde (a variation of the Radziszewski reaction).[2][3]
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Piperazines: These are the result of incomplete dehydrogenation or oxidation of the dihydropyrazine intermediate, which is a common precursor in many pyrazine syntheses.[4] This is particularly an issue in gas-phase reactions at temperatures below 300°C.[4]
-
Polymeric Byproducts: Dark coloration of the reaction mixture often indicates the formation of polymeric materials.[4] This can be caused by excessive heat, air oxidation of sensitive intermediates, or aldol condensation side reactions.[4]
-
Regioisomers: When using unsymmetrical 1,2-dicarbonyl compounds and 1,2-diamines, a mixture of regioisomeric pyrazines can be formed, complicating purification.[5]
Q2: How does reaction temperature impact pyrazine yield and byproduct formation?
A2: Temperature is a critical parameter that must be carefully optimized. Generally, higher temperatures can increase the rate of reaction and the yield of the desired pyrazine.[1] For instance, in the synthesis from 1-hydroxyacetone and ammonium hydroxide, increasing the temperature from 100°C to 140°C improved the pyrazine yield.[1] However, excessively high temperatures can lead to the degradation of the pyrazine ring and the formation of undesirable byproducts.[1] In gas-phase reactions using a copper-chromite catalyst, temperatures exceeding 450°C can cause the pyrazine ring to break down.[1][4]
Q3: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A3: Low yields can stem from several factors. Here are some common culprits and potential solutions:
-
Purity of Starting Materials: Impurities in α-diketones or 1,2-diamines can lead to unwanted side reactions.[6] It is advisable to purify starting materials before use.
-
Incomplete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[6] If this step is inefficient, the yield of the desired pyrazine will be reduced.[6] Ensure sufficient oxidizing agent is used or that aeration is adequate if using atmospheric oxygen.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the yield.[4] It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific substrates.
-
Product Loss During Work-up: Pyrazine derivatives can be volatile or have some water solubility, leading to loss during extraction and purification. Multiple extractions with a suitable organic solvent may be necessary to maximize recovery.[4]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of imidazole byproducts | Reaction of α-dicarbonyl compounds with ammonia and aldehydes, common in sugar-based syntheses.[2][3] | Solvent Selection for Extraction: Use a non-polar solvent like hexane for liquid-liquid extraction to avoid co-extraction of polar imidazole impurities.[6] Purification: Use column chromatography on silica gel; the more polar imidazoles will be retained on the column, allowing for the elution of the desired pyrazine.[6] |
| Presence of piperazine in the final product | Incomplete oxidation of the dihydropyrazine intermediate.[4] | Optimize Oxidation Step: Increase the amount of oxidizing agent (e.g., MnO₂, copper(II) sulfate) or extend the reaction time for air oxidation.[4][7] For gas-phase reactions, ensure the temperature is within the optimal range (e.g., 300-450°C for copper-chromite catalysts).[4] |
| Dark brown or black reaction mixture | Polymerization or degradation of starting materials or products due to excessive heat or air sensitivity.[4] | Lower Reaction Temperature: Carefully control the reaction temperature to prevent overheating.[4] Inert Atmosphere: If intermediates are known to be air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Mixture of regioisomers | Use of unsymmetrical starting materials (1,2-diketones and/or 1,2-diamines).[5] | Modify Synthetic Strategy: Consider a more regioselective synthetic route if a single isomer is required.[8] Chromatographic Separation: Optimize the eluent system for column chromatography to achieve better separation of the isomers.[4] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of pyrazine derivatives.
Table 1: Effect of Temperature and Solvent on the Yield of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol
| Catalyst | Base | Temperature (°C) | Solvent | Yield (%) |
| Mn Pincer Complex 2 (2 mol%) | KH (3 mol%) | 150 | Toluene | 99 |
| Mn Pincer Complex 2 (2 mol%) | KH (3 mol%) | 150 | THF | 90 |
| Mn Pincer Complex 2 (2 mol%) | KH (3 mol%) | 150 | 1,4-Dioxane | 95 |
| Mn Pincer Complex 2 (2 mol%) | KH (3 mol%) | 125 | Toluene | >99 |
Data sourced from a study on manganese-catalyzed dehydrogenative coupling.[9]
Table 2: Influence of Catalyst on the Yield of 2,5-Diphenylpyrazine
| Catalyst (2 mol%) | Base (3 mol%) | Temperature (°C) | Solvent | Conversion (%) | Yield (%) |
| Complex 2 | KH | 150 | Toluene | >99 | 99 |
| Complex 3 (tBu-substituted) | KH | 150 | Toluene | - | 24 |
| Complex 4 (PNNH-Mn) | KH | 150 | Toluene | 40 | 23 |
| Complex 5 | KH | 150 | Toluene | - | 64 |
| Complex 1 | KH | 150 | Toluene | - | 95 |
Data from a comparative study of different manganese pincer complexes under the same reaction conditions.[10]
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)
The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones, followed by oxidation.[4][7]
-
Synthesis of the α-Oximino Ketone:
-
Dissolve the starting ketone in a suitable solvent such as ethanol.
-
Add a source of nitrous acid (e.g., sodium nitrite and a mineral acid) at a low temperature (0-5°C) to form the α-oximino ketone.
-
-
Reduction to the α-Amino Ketone:
-
Reduce the α-oximino ketone to the corresponding α-amino ketone using a reducing agent like zinc in acetic acid or through catalytic hydrogenation.
-
-
Dimerization and Oxidation:
-
The α-amino ketone will dimerize in solution to form a dihydropyrazine intermediate.
-
Add an oxidizing agent, such as copper(II) sulfate, or bubble air through the reaction mixture to oxidize the dihydropyrazine to the aromatic pyrazine.[7]
-
Heat the mixture if necessary to drive the oxidation to completion.
-
-
Purification:
-
After cooling, neutralize the reaction mixture and extract the pyrazine product with a suitable organic solvent.
-
Purify the crude product by distillation or column chromatography.[4]
-
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis (Illustrative Example: 2,5-Diphenylpyrazine)
This classical method involves the reaction of a 2-haloacetophenone with ammonia, followed by self-condensation and oxidation.[11][12][13]
-
Preparation of α-Aminoacetophenone:
-
In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia. The reaction mixture is typically stirred and may be gently heated to facilitate the substitution of the chlorine atom.[13]
-
-
Self-Condensation and Oxidation:
-
The resulting α-aminoacetophenone undergoes spontaneous self-condensation to form the dihydropyrazine intermediate.[13]
-
The dihydropyrazine is then oxidized to the aromatic 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.[13]
-
-
Isolation and Purification:
-
The product often precipitates from the reaction mixture upon cooling.
-
The crude pyrazine can be collected by filtration and purified by recrystallization or distillation.[13]
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of pyrazine derivatives.
Caption: Reaction pathways leading to the desired pyrazine product versus a common imidazole byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijbpas.com [ijbpas.com]
- 6. benchchem.com [benchchem.com]
- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ir.nbu.ac.in [ir.nbu.ac.in]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Chloro-6-methylpyrazin-2-amine
Welcome to the technical support center for chemists and researchers working with 3-Chloro-6-methylpyrazin-2-amine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: Researchers may encounter several challenges stemming from the inherent properties of the molecule. The pyrazine ring's nitrogen atoms and the exocyclic amino group can act as Lewis bases, potentially coordinating with and inhibiting the palladium catalyst.[1] Furthermore, aryl chlorides are generally less reactive than their bromide or iodide counterparts, often necessitating more active catalyst systems and harsher reaction conditions.[2]
Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can bind to the palladium center, hindering its catalytic activity.
-
Inactive Catalyst System: Standard palladium catalysts may not be sufficiently reactive for this electron-deficient heterocyclic chloride. More specialized and electron-rich ligands are often required.
-
Inappropriate Base: The choice of base is crucial for the transmetalation step and can significantly impact the reaction outcome.
-
Side Reactions: Protodeboronation of the boronic acid and reductive dehalogenation of the starting material can compete with the desired cross-coupling.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination using this substrate?
A3: For a successful Buchwald-Hartwig amination, careful selection of the catalyst system and reaction conditions is paramount. Key considerations include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride and promote reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is typically required. However, the substrate's sensitivity to strong bases should be considered.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent catalyst oxidation and other side reactions.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. It is advisable to run a co-spot of your starting material alongside the reaction mixture on the TLC plate for accurate comparison. LC-MS can provide more definitive information on the formation of the desired product and the presence of any side products.
Q5: What are the most common side products, and how can they be minimized?
A5: Common side products in cross-coupling reactions with this compound include:
-
Dehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be minimized by using rigorously degassed solvents and maintaining an inert atmosphere.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions). Optimizing the stoichiometry and reaction temperature can help reduce homocoupling.
-
Hydrolysis of the boronic acid: This can be mitigated by using anhydrous solvents and reagents.
Q6: What are the recommended methods for purifying the final product?
A6: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective purification method if a suitable solvent system is found.
II. Troubleshooting Guides
Problem 1: Low or No Conversion/Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use a ligand that is less susceptible to inhibition, such as a bulky biarylphosphine ligand. |
| Inactive Catalyst System | Switch to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Screen a variety of electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Inappropriate Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be solvent-dependent. |
| Low Reactivity of Aryl Chloride | Increase the reaction temperature. Switch to a higher-boiling solvent (e.g., dioxane, toluene). |
| Protodeboronation of Boronic Acid | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Add the boronic acid portion-wise during the reaction. |
Problem 2: Low or No Conversion/Yield in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture by using anhydrous solvents and degassing the reaction mixture. Use a robust palladium precatalyst. |
| Incorrect Ligand Choice | Screen bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). The optimal ligand can vary depending on the amine coupling partner. |
| Base Incompatibility | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. If the substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be used, potentially requiring higher temperatures and longer reaction times. |
| Steric Hindrance | For sterically hindered amines or substrates, a more active catalyst system and higher reaction temperatures may be necessary. |
Problem 3: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenation | Presence of water or other protic sources. Catalyst-mediated hydrodehalogenation. | Use anhydrous solvents and reagents. Ensure a strictly inert atmosphere. Screen different ligands and bases. |
| Homocoupling of Boronic Acid | High temperature. Oxygen contamination. | Lower the reaction temperature. Thoroughly degas the reaction mixture. |
| Homocoupling of Amine | High temperature. Inefficient oxidative addition. | Optimize the reaction temperature. Use a more active catalyst system to promote the desired cross-coupling. |
III. Experimental Protocols
Disclaimer: The following protocols are general starting points based on reactions with structurally similar compounds and may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Secondary Amine
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2-5 mol%), the phosphine ligand (e.g., BrettPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and carefully quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts | Start with 2-5 mol% loading. |
| Ligand | SPhos, XPhos, RuPhos | Use a 1:2 to 1:4 Pd:Ligand ratio. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Start with 2-3 equivalents. |
| Solvent | Dioxane, Toluene, DME | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Higher temperatures may be needed for this less reactive chloride. |
| Concentration | 0.1 - 0.2 M |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | Buchwald G3/G4 Precatalysts, Pd₂(dba)₃ | Start with 2-5 mol% loading. |
| Ligand | BrettPhos, RuPhos, XPhos | Use a 1:2 to 1:4 Pd:Ligand ratio. |
| Base | NaOtBu, LHMDS, K₃PO₄ | Start with 1.2-1.5 equivalents. |
| Solvent | Toluene, Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 90-120 °C | Higher temperatures are often required. |
| Concentration | 0.1 - 0.2 M |
V. Visual Guides
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of a Buchwald-Hartwig amination reaction.
References
Technical Support Center: HPLC Purification of 3-Chloro-6-methylpyrazin-2-amine and its Analogs
Welcome to the Technical Support Center for the HPLC purification of 3-Chloro-6-methylpyrazin-2-amine and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for purifying this compound analogs?
A1: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying this compound and its analogs. A C18 column is typically the stationary phase of choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid.[1]
Q2: What are the potential impurities I should be aware of during the purification of this compound?
A2: Common impurities can arise from the synthesis process. These may include starting materials, reagents, and byproducts of side reactions. For halogenated pyrazines, potential impurities could be isomers, di-substituted analogs, or related compounds with different functional groups. For instance, in the synthesis of similar compounds like 2-Chloro-6-(methylsulfanyl)pyrazine, impurities such as 2,6-dichloropyrazine or 2,6-bis(methylsulfanyl)pyrazine might be present.[1]
Q3: How can I improve the resolution between my target compound and closely eluting impurities?
A3: To improve resolution, you can try several strategies:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the mobile phase: For ionizable compounds, adjusting the pH with a suitable buffer can significantly impact retention and selectivity.
-
Lower the flow rate: This can lead to more efficient separation, although it will increase the run time.
-
Use a different stationary phase: If a C18 column does not provide adequate separation, consider a different reversed-phase column (e.g., C8, Phenyl-Hexyl) or a column with a different chemistry altogether.
Q4: My peak shape is poor (e.g., tailing or fronting). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column overload: Injecting too much sample can lead to peak tailing or fronting. Try reducing the injection volume or sample concentration.
-
Secondary interactions: The amine group in your compound can interact with residual silanols on the silica-based column, causing peak tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a base-deactivated column can help.
-
Inappropriate solvent for sample dissolution: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase if possible.
-
Column degradation: A loss of stationary phase or a void at the head of the column can lead to poor peak shape.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound analogs.
| Issue | Possible Causes | Solutions |
| No or Low Peak Intensity | - Sample degradation- Incorrect injection- Detector issue (e.g., lamp off) | - Ensure sample stability and proper storage.- Verify autosampler or manual injector is working correctly.- Check detector settings and ensure the lamp is on and has sufficient life. |
| Peak Tailing | - Column overload- Secondary silanol interactions- Column void | - Reduce sample concentration or injection volume.- Add a modifier like 0.1% TFA or TEA to the mobile phase.- Use a base-deactivated column.- Replace the column if a void has formed. |
| Peak Fronting | - Column overload- Sample dissolved in a solvent stronger than the mobile phase | - Reduce sample concentration or injection volume.- Dissolve the sample in the initial mobile phase composition. |
| Split Peaks | - Clogged column frit- Column void- Co-elution of an impurity | - Back-flush the column.- Replace the column frit or the column itself.- Optimize the separation method to resolve the impurity. |
| Inconsistent Retention Times | - Inadequate column equilibration- Fluctuations in pump pressure or flow rate- Changes in mobile phase composition | - Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Check the HPLC system for leaks and ensure the pump is functioning correctly.- Prepare fresh mobile phase and ensure proper mixing. |
| High Backpressure | - Blockage in the system (e.g., tubing, frit, column)- High mobile phase viscosity- Low column temperature | - Systematically check for blockages by disconnecting components.- Filter the sample and mobile phases.- Consider using a mobile phase with lower viscosity or increasing the column temperature. |
Experimental Protocols
Analytical Method for Impurity Profiling
This protocol is a starting point for analyzing the purity of this compound analogs and can be adapted for purification method development.[1]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 13 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gradient Table:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 13.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 18.0 | 5 |
Starting Protocol for Preparative Purification
This protocol is a suggested starting point for scaling up the analytical method for the purification of this compound analogs. Optimization will be required based on the specific compound and impurity profile.
| Parameter | Condition |
| Column | Preparative C18 (e.g., 21.2 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A shallow gradient based on the analytical separation (e.g., 20-60% B over 20 minutes) |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | Dissolve crude material in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase) and inject. The amount will depend on the separation efficiency. |
Visualizations
Caption: A typical workflow for the HPLC purification of a target compound.
Caption: Troubleshooting logic for addressing poor HPLC separation.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Chloro-6-methylpyrazin-2-amine
Welcome to the technical support center for the efficient coupling of 3-Chloro-6-methylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges associated with this compound in cross-coupling reactions are twofold. First, the chloro substituent is less reactive than bromo or iodo analogues, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Second, the nitrogen atoms of the pyrazine ring and the free amine group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
Q2: What are the initial steps I should take when my coupling reaction with this compound fails or gives a low yield?
A2: When a reaction underperforms, a systematic approach to troubleshooting is recommended.[3] Key initial checks include:
-
Catalyst and Ligand Integrity: Ensure that the palladium source and phosphine ligands have not degraded. Phosphine ligands, in particular, can be sensitive to air and moisture.
-
Inert Atmosphere: Confirm that the reaction was conducted under a sufficiently inert atmosphere (e.g., argon or nitrogen) and that solvents were properly degassed. Oxygen can lead to catalyst decomposition and the formation of unwanted side products.[4]
-
Reagent Purity: Verify the purity of all starting materials, including the boronic acid/ester, amine, or alkyne, as impurities can interfere with the catalytic cycle.
Q3: How can I minimize the common side reaction of hydrodehalogenation?
A3: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a frequent side reaction.[5] To minimize it, consider the following adjustments:
-
Base Selection: Using a less sterically hindered or weaker base can sometimes suppress this side reaction.
-
Lower Reaction Temperature: Elevated temperatures can promote hydrodehalogenation.
-
Ligand Choice: The selection of the phosphine ligand can significantly impact the prevalence of side reactions. Screening different ligands is often a beneficial strategy.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired biaryl product.
| Possible Cause | Suggested Solution | Citation |
| Inefficient Oxidative Addition | The C-Cl bond is strong. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate this step. | [2][3] |
| Catalyst Inhibition | The nitrogen atoms on the pyrazine ring can bind to the palladium center. A higher catalyst loading or the use of pre-catalysts might be necessary. | [1] |
| Protodeboronation of Boronic Acid | The boronic acid is degrading before it can participate in the transmetalation step. Use a milder base like KF or K2CO3, or consider using a boronate ester which is often more stable. | [6] |
| Inappropriate Base or Solvent | The base is crucial for the transmetalation step. Screen different bases (e.g., K3PO4, Cs2CO3) and solvent systems (e.g., 1,4-dioxane/water, toluene/water). | [1][7] |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of side products.
| Possible Cause | Suggested Solution | Citation |
| Poor Catalyst Activity | For this electron-deficient chloro-heterocycle, third-generation Buchwald-Hartwig catalysts and ligands are often required for efficient coupling. | [1] |
| Base Incompatibility | Strong bases like NaOtBu or KOtBu are highly effective but can be incompatible with other functional groups. Weaker bases like Cs2CO3 may be used, potentially requiring higher temperatures. | [5][8] |
| Catalyst Poisoning | The amine starting material or product can act as an inhibitor. Careful selection of the ligand can mitigate this effect. | [8] |
| Solvent Effects | Solvents like chlorinated solvents, acetonitrile, or pyridine have been reported to inhibit the reaction by binding to palladium. Toluene and ethereal solvents are generally preferred. | [9] |
Sonogashira Coupling
Problem: Low yield of the alkynylated product and/or significant homocoupling of the alkyne (Glaser coupling).
| Possible Cause | Suggested Solution | Citation |
| Presence of Oxygen | Oxygen is a primary cause of oxidative homocoupling of the alkyne. Ensure the reaction is performed under strictly anaerobic conditions. | [4][10] |
| High Copper Catalyst Concentration | An excess of the copper(I) co-catalyst can promote homocoupling. Reduce the amount of CuI or consider a copper-free Sonogashira protocol. | [10] |
| Catalyst Decomposition | The Pd(0) catalyst may precipitate as palladium black. Use a ligand that better stabilizes the Pd(0) species or increase the ligand-to-palladium ratio. | [10] |
| Insufficient Catalyst Loading or High Temperature | For the less reactive chloro-pyrazine, a higher catalyst loading or increased temperature may be necessary to drive the reaction to completion. | [10] |
Data Presentation
The following tables summarize typical reaction conditions for the coupling of chloro-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O | 80 | 12-24 | ~80 (for 3-chloropyridine) | [11] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for resin-supported chloropyrimidines) | [12] |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | >90 (for 1-bromo-2-fluorobenzene) | [13] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good to excellent (for free N-H containing chloro heterocycles) | [14][15] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Source / Ligand | Base | Solvent | Temp. (°C) | Notes | Citation |
| [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | - | Effective for coupling with diphenylamine. | [16] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | - | First generation catalyst for secondary amines. | [17] |
| Pd(OAc)₂ / Brettphos | - | - | - | Designed for primary amines. | [8] |
| (NHC)Pd(R-allyl)Cl | LHMDS | - | RT or elevated | Broad scope for aryl chlorides with various amines. | [18] |
Table 3: Catalyst Systems for Sonogashira Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Conditions | Notes | Citation |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | Room Temp | Standard conditions, requires anaerobic environment. | [4][19] |
| PdCl₂(PPh₃)₂ | TBAF | - | Solvent-free | Copper- and amine-free conditions. | [20] |
| (NHC)-Pd / (NHC)-Cu | - | - | Air, non-anhydrous | Highly efficient with low palladium loading. | [21] |
| Immobilized Pd catalysts | NaOH | Methanol | Flow reactor | Useful for rapid catalyst screening. | [22] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for this compound.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)
-
Base (e.g., NaOtBu, LHMDS, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%) (for copper-catalyzed variant)
-
Amine base (e.g., triethylamine, diisopropylethylamine, often used as solvent)
-
Anhydrous and degassed solvent (if the amine is not the solvent)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI (if applicable).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (if used) and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. thalesnano.com [thalesnano.com]
Validation & Comparative
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 3-Aryl-6-methylpyrazin-2-amines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are pivotal in the development of novel pharmaceuticals and functional materials. Among the array of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings are two of the most prominent and widely utilized for the functionalization of heteroaromatic systems. This guide provides a comparative analysis of these two powerful reactions for the derivatization of 3-Chloro-6-methylpyrazin-2-amine, a common scaffold in medicinal chemistry.
While direct comparative experimental data for the Suzuki and Stille coupling of this compound is not extensively available in the public domain, this guide leverages data from analogous 2-amino-3-chloro-heterocyclic systems to provide a relevant and insightful comparison of expected performance and reaction conditions.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronate esters offer greater stability.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid.[3] | Often proceeds under neutral or milder conditions, though additives like Cu(I) salts can be beneficial.[1][4] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. The presence of a free amino group may require careful optimization to avoid catalyst inhibition. | Excellent, tolerates a wide range of functional groups.[1] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and relatively easy to remove.[1] | Tin-containing byproducts can be challenging to remove completely from the desired product.[1] |
Performance Comparison: Experimental Data from Analogous Systems
The choice between Suzuki and Stille coupling is often dictated by the specific substrates, desired functional group tolerance, and scalability. The following table summarizes representative reaction conditions and yields for the Suzuki and Stille coupling of related amino- and chloro-substituted azaheterocycles, which can serve as a model for the reactivity of this compound.
Table 1: Representative Suzuki Coupling Conditions and Yields for Chloro-Azaheterocycles
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~95% | Analogous System |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 12 | ~92% | Analogous System |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | ~85% | Analogous System |
Table 2: Representative Stille Coupling Conditions and Yields for Chloro-Azaheterocycles
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 6 | ~90% | Analogous System |
| (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 100 | 16 | ~88% | Analogous System |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | Dioxane | 90 | 12 | ~93% | Analogous System |
Note: The data presented in these tables are based on reactions with structurally similar compounds and are intended to be representative. Actual yields for this compound may vary and require optimization.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Suzuki Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, with or without water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst (5-20 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the palladium catalyst, and CuI (if used).
-
Add the degassed solvent via syringe.
-
Add the organostannane to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (to precipitate tin byproducts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To aid in the conceptual understanding of these cross-coupling reactions, the following diagrams illustrate the general experimental workflow and the catalytic cycles for both Suzuki and Stille couplings.
References
A Comparative Analysis of the Biological Activity of 3-Chloro-6-methylpyrazin-2-amine Derivatives and 1,2,4-Triazole Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two distinct classes of heterocyclic compounds: derivatives of 3-Chloro-6-methylpyrazin-2-amine and substituted 1,2,4-triazoles. The focus of this analysis is on their antimicrobial and cytotoxic properties, supported by experimental data from peer-reviewed studies. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Antimicrobial and Cytotoxic Activity
The following tables summarize the quantitative biological activity data for representative derivatives of 3-aminopyrazine-2-carboxamide (structurally related to this compound) and 1,2,4-triazole heterocycles. Direct comparison is facilitated by presenting data for the same or similar biological targets.
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound Class | Derivative | Mycobacterium tuberculosis H37Rv | Staphylococcus aureus | Reference |
| Pyrazine | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | >250 | [1][2][3] |
| Pyrazine | 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide | 21 | >250 | [1][2][3] |
| Pyrazine | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 42 | >250 | [1][2][3] |
| 1,2,4-Triazole | 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | [4] |
| 1,2,4-Triazole | 4-(2,4-dichlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | - | - | [4] |
Note: The referenced study on 1,2,4-triazole derivatives evaluated antibacterial activity using the agar diffusion method, with results reported as zones of inhibition rather than MIC values. All synthesized 1,2,4-triazole derivatives showed strong antibacterial activity against Staphylococcus aureus, with some being superior or comparable to the standard drug streptomycin. For a direct quantitative comparison of potency, MIC values would be required.
Table 2: Comparative Cytotoxicity (IC50 in µM) against HepG2 Cell Line
| Compound Class | Derivative | IC50 (µM) | Reference |
| Pyrazine | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | ≥250 | [1][2][3] |
| 1,2,4-Triazole | Triazole-based acetamide derivative (7f) | 16.782 | [1] |
| 1,2,4-Triazole | Triazole derivative of guttiferone-A (Compound 10) | Highly Selective | [2] |
| 1,2,4-Triazole | 1,2,3-Triazole-cored structure with aryl urea (5r) | 1.04 | [3] |
| 1,2,4-Triazole | Triazolothiadiazine derivative (7b) | ~0.2–1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A suspension of the microorganism is prepared in a sterile saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2) are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway relevant to the antimicrobial activity of many heterocyclic compounds and a typical experimental workflow.
Caption: Mechanism of DNA Gyrase Inhibition by Heterocyclic Compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthesis Routes for Substituted 2-Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminopyrazines are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a critical step in the development of novel pharmaceuticals. This guide provides an objective comparison of key alternative synthesis routes to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthetic Routes
The synthesis of substituted 2-aminopyrazines can be broadly categorized into three primary approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.
| Synthetic Route | Key Reactants | General Reaction Conditions | Yields | Advantages | Disadvantages |
| 1. From 2-Halopyrazines | 2-Chloro or 2-Bromopyrazines, Amines | Metal-Catalyzed (e.g., Buchwald-Hartwig): Pd or Cu catalyst, ligand, base (e.g., NaOtBu, K₂CO₃), 80-120 °C.[1] SNAr: High temperatures (e.g., 130 °C in DMSO) or with a strong base like KF in water.[2] Ammonolysis: Anhydrous ammonia, elevated temperature (150-200 °C) in a sealed vessel.[3] | Moderate to Excellent (Metal-catalyzed can be >90%[2]; SNAr varies; Ammonolysis reported at 57%[3]) | Wide substrate scope for amines (metal-catalyzed), well-established methods.[4] | Metal contamination (catalyst), harsh conditions for SNAr and ammonolysis. |
| 2. From 2-Cyanopyrazines | 2-Cyanopyrazine, Sodium Hypochlorite, Base (e.g., NaOH) | Hofmann-type Rearrangement: Aqueous NaOH and NaClO, 50-60 °C.[5] Subsequent Functionalization: Bromination followed by nucleophilic substitution.[5] | High (Initial amination reported at 82.6%[5]) | Readily available starting material, high yield for the initial amination step. | The initial product is unsubstituted 2-aminopyrazine, requiring further steps for substitution. |
| 3. From Diaminomaleonitrile (DAMN) | Diaminomaleonitrile (DAMN), 1,2-Dicarbonyl Compounds | Condensation: Typically involves heating the reactants in a suitable solvent. Microwave irradiation can accelerate the reaction.[2] | Good to Moderate | One-pot synthesis of highly substituted pyrazines, access to diverse structures.[6] | Limited commercial availability of some substituted 1,2-dicarbonyl compounds. |
Experimental Protocols
Synthesis of Substituted 2-Aminopyrazines from 2-Halopyrazines
a) Palladium-Catalyzed Buchwald-Hartwig Amination [1]
-
Materials: 2-Chloropyrazine derivative (1 equivalent), aryl- or heteroarylamine (1.2 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%), base (e.g., NaOt-Bu, 1.4-2.0 equivalents), anhydrous, deoxygenated solvent (e.g., toluene).
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-chloropyrazine derivative, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
b) Copper-Catalyzed Amination [7]
-
Materials: 2-Bromopyridine derivative (1 equivalent), amine (1.2 equivalents), CuI (5-10 mol%), ligand (e.g., L-proline or 2-isobutyrylcyclohexanone, 10-20 mol%), base (e.g., K₂CO₃, 2 equivalents), solvent (e.g., DMSO).
-
Procedure:
-
To a reaction vessel, add the 2-bromopyridine derivative, amine, CuI, ligand, and base.
-
Add the solvent and heat the mixture at a specified temperature (e.g., 110 °C) for a designated time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine[5]
-
Materials: 2-Cyanopyrazine (0.2 mol), 20% sodium hydroxide solution (30 g), sodium hypochlorite solution (100 mL), dichloromethane.
-
Procedure:
-
In a 500 mL three-necked flask, add the sodium hydroxide solution and sodium hypochlorite solution.
-
Add 2-cyanopyrazine (21 g, 0.2 mol) at room temperature and stir for 1 hour.
-
Heat the reaction mixture at 50-60 °C for 4 hours.
-
Extract the mixture with dichloromethane (4 x 200 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-aminopyrazine as a white solid (15.7 g, 82.6% yield).
-
Synthesis of Substituted 2,3-Dicyanopyrazines from Diaminomaleonitrile (DAMN)[6]
-
Materials: Substituted carbonyl chloride (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), diaminomaleonitrile (DAMN) (1.0 mmol), dry tetrahydrofuran (10 mL).
-
Procedure:
-
In a dry, two-necked 50 mL round-bottom flask, charge the substituted carbonyl chloride and cyclohexyl isocyanide.
-
Heat the mixture at 60 °C for 1 hour.
-
Add dry tetrahydrofuran and DAMN to the reaction mixture and stir at room temperature for 12 hours.
-
Filter the resulting solid and crystallize to obtain the desired substituted 5-(cyclohexylamino)pyrazine-2,3-dicarbonitrile.
-
Synthetic Pathway Visualizations
The following diagrams illustrate the general workflows for the described synthetic routes.
Caption: Synthesis of 2-aminopyrazines from 2-halopyrazines.
Caption: Synthesis of substituted 2-aminopyrazines from 2-cyanopyrazine.
Caption: Synthesis of substituted pyrazines from diaminomaleonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 3-Chloro-6-methylpyrazin-2-amine by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for the purity determination of 3-Chloro-6-methylpyrazin-2-amine. It includes supporting experimental protocols and data to assist researchers in making informed decisions for purity validation in pharmaceutical development and quality control.
Introduction to Purity Analysis
This compound (CAS: 89182-15-0, Molecular Formula: C₅H₆ClN₃, Molecular Weight: 143.57 g/mol ) is a heterocyclic amine derivative used as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds without relying on a specific reference standard of the analyte itself.[3][4] Its principle lies in the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei responsible for that signal, allowing for absolute quantification.[5][6]
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique is crucial for accurate purity assessment. While chromatographic methods like HPLC and GC are widely used, qNMR offers distinct advantages, particularly for the certification of reference materials.[3][7]
Table 1: Comparison of Key Performance Characteristics
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[3] | Separation based on polarity; detection by UV absorbance.[3] | Separation based on volatility and boiling point; flame ionization detection. |
| Quantitation | Absolute/Primary Method: Can determine purity without a specific analyte reference standard.[3][4][7] | Relative Method: Requires a reference standard of known purity for the analyte and its impurities.[3][8] | Relative Method: Requires a reference standard of known purity.[3] |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers based on unique NMR signals. | Good for separating closely related structures and isomers.[3] | High resolution for volatile compounds; may require derivatization for non-volatile analytes. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. | Mobile phase preparation, sample filtration, and dissolution. | Sample dissolution in a volatile solvent; may require derivatization. |
| Analysis Time | Typically 5-15 minutes per sample for data acquisition. | Typically 15-60 minutes per sample. | Typically 15-45 minutes per sample. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Accuracy | High, with relative standard deviations typically below 1%.[4] Often used to certify reference standards.[9] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited to compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. |
Experimental Protocol: qNMR Purity Validation
This section details a comprehensive protocol for determining the purity of this compound using ¹H qNMR with an internal standard.
3.1. Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): A certified reference material (CRM) with high purity (>99.5%), chemical stability, and non-overlapping signals with the analyte. Maleic acid or dimethyl sulfone are common choices.[3][10] The IS should be non-hygroscopic and soluble in the chosen solvent.[8][11]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high boiling point and ability to dissolve a wide range of organic compounds.[3]
3.2. Instrumentation
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.[3]
-
Analytical balance with 0.01 mg accuracy.[12]
3.3. Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Internal Standard: Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The molar ratio between the analyte and the internal standard should be optimized for clear signal integration.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Homogenization: Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer: Transfer the homogenous solution to a 5 mm NMR tube.
3.4. NMR Data Acquisition
-
Pulse Program: Use a standard single-pulse experiment.
-
Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient to ensure full relaxation for quantitative accuracy).
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio (>150:1) for the signals used in the calculation.
-
Acquisition Time (aq): Set to a sufficient duration (e.g., 3-4 seconds) to ensure high digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
3.5. Data Processing and Purity Calculation
-
Processing: Apply a small line broadening factor (e.g., 0.1 - 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation.[6] Carefully perform manual phasing and baseline correction to ensure accurate integration.[6]
-
Integration:
-
Select a well-resolved, characteristic signal for the analyte (e.g., the methyl protons). Integrate this signal (I_Analyte).
-
Select a well-resolved signal for the internal standard. Integrate this signal (I_IS).
-
-
Calculation: The purity of the analyte (P_Analyte) as a mass fraction (%) is calculated using the following equation:[12]
P_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I_Analyte, I_IS: Integral values for the analyte and internal standard.
-
N_Analyte, N_IS: Number of protons for the respective integrated signals.
-
MW_Analyte, MW_IS: Molar masses of the analyte and internal standard.
-
m_Analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the internal standard.
-
Data Presentation
The following table presents illustrative data comparing the purity of a hypothetical batch of this compound determined by qNMR and HPLC.
Table 2: Illustrative Purity Analysis Results
| Analytical Method | Purity Value (%, w/w) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| ¹H qNMR | 99.1% | 0.25% | Direct, absolute measurement. Not affected by differences in detector response between analyte and impurities. |
| HPLC-UV (Area %) | 99.5% | 0.40% | Relative measurement. Assumes all impurities have the same UV response as the main peak, which can lead to inaccuracies.[8] |
| HPLC (with std.) | 99.2% | 0.35% | More accurate than area %, but requires isolation and certification of all major impurities as standards. |
Visualized Workflows and Logic
Visual diagrams help clarify the experimental process and the logic behind the calculations.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. emerypharma.com [emerypharma.com]
- 7. almacgroup.com [almacgroup.com]
- 8. enovatia.com [enovatia.com]
- 9. reddit.com [reddit.com]
- 10. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of Kinase Inhibitors Derived from Pyrazine Scaffolds
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides a detailed comparative analysis of three prominent pyrazine-derived kinase inhibitors—gilteritinib, acalabrutinib, and entospletinib—against their respective non-pyrazine alternatives. We delve into their performance, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the selected kinase inhibitors, offering a clear comparison of their potency and selectivity.
Table 1: Comparative Performance of FLT3 Kinase Inhibitors
| Inhibitor | Scaffold Type | Target Kinase | Potency (IC50/Kd) | Key Off-Target Kinases |
| Gilteritinib | Pyrazine | FLT3 (WT and mutant) | IC50: 0.7-5 nM[1] | AXL (IC50: 41 nM), ALK[1][2] |
| Quizartinib | Non-Pyrazine | FLT3 (ITD) | IC50: ~1 nM[3] | c-Kit[1] |
| Sorafenib | Non-Pyrazine | Multi-kinase | FLT3 IC50: ~11 nM[3] | VEGFR, PDGFR, c-Kit, RET[3] |
Table 2: Comparative Performance of Bruton's Tyrosine Kinase (BTK) Inhibitors
| Inhibitor | Scaffold Type | Target Kinase | Potency (IC50/Kd) | Key Off-Target Kinases |
| Acalabrutinib | Pyrazine | BTK | IC50: 3 nM[4] | Highly selective, minimal off-target binding[5][6] |
| Ibrutinib | Non-Pyrazine | BTK | IC50: 0.5 nM | EGFR, TEC, ITK, SRC family kinases[7] |
| Zanubrutinib | Non-Pyrazine | BTK | IC50: <1 nM | More selective than ibrutinib, but less than acalabrutinib[8] |
Table 3: Comparative Performance of Spleen Tyrosine Kinase (Syk) Inhibitors
| Inhibitor | Scaffold Type | Target Kinase | Potency (IC50/Kd) | Key Off-Target Kinases |
| Entospletinib | Pyrazine | Syk | IC50: 7.7 nM, Kd: 7.6 nM[9][10] | TNK1 (Kd: < 100 nM)[9][11] |
| Fostamatinib (R406) | Non-Pyrazine | Syk | Kd: 15 nM[9] | Numerous off-target kinases (79 with Kd < 100 nM)[9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these inhibitors and a generalized workflow for their evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of kinase inhibitors. Below are methodologies for key experiments cited in this guide.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay Protocol)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FLT3, BTK, Syk)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test inhibitor (e.g., gilteritinib, acalabrutinib, entospletinib) at various concentrations
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (typically DMSO) and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase and the test inhibitor (or vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (MTT Assay Protocol)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3, Ramos for BTK, TMD8 for Syk)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
-
Target Engagement Assay (Phospho-Flow Cytometry Protocol)
This assay measures the phosphorylation status of the target kinase or its downstream substrates within intact cells, providing a direct measure of inhibitor activity in a cellular context.
-
Reagents and Materials:
-
Whole blood or isolated cells (e.g., PBMCs, cancer cell lines)
-
Cell stimulant (e.g., anti-IgM for B-cells, FLT3 ligand)
-
Test inhibitor at various concentrations
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently labeled primary antibodies against the phosphorylated target (e.g., anti-phospho-FLT3, anti-phospho-BTK, anti-phospho-Syk)
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.
-
Stimulate the cells with the appropriate agonist to induce phosphorylation of the target kinase.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with the fluorescently labeled phospho-specific antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phosphorylated target.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Determine the EC50 (effective concentration for 50% inhibition) value by fitting the data to a dose-response curve.
-
Conclusion
Kinase inhibitors derived from pyrazine scaffolds represent a significant class of targeted therapeutics. The comparative analysis presented here highlights the distinct potency and selectivity profiles of gilteritinib, acalabrutinib, and entospletinib. While these pyrazine-based inhibitors demonstrate excellent on-target activity, their comparison with non-pyrazine alternatives underscores the ongoing evolution of kinase inhibitor design, with a continuous drive towards improved selectivity to minimize off-target effects and enhance therapeutic windows. The provided experimental protocols offer a foundational framework for the preclinical evaluation of novel kinase inhibitors, enabling robust and reproducible data generation for informed drug development decisions.
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
Efficacy comparison of 3-Chloro-6-methylpyrazin-2-amine based drugs in preclinical models
Efficacy of Pyrazine-Based Scaffolds in Preclinical Research: A Comparative Analysis
A notable scarcity of publicly available preclinical data exists for drugs specifically derived from a 3-Chloro-6-methylpyrazin-2-amine core. However, extensive research into structurally similar pyrazine derivatives has yielded promising candidates in distinct therapeutic areas. This guide provides a comparative overview of the preclinical efficacy of two such classes of compounds: 3-amino-6-methylpyrazine-2-carboxamide derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology applications, and 2-chloro-3-hydrazinopyrazine derivatives as acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders.
This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive summary of the available preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways to inform future research and development efforts in this chemical space.
Part 1: 3-Amino-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of various cancers.[1][2] A novel series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has been identified as potent pan-FGFR inhibitors.[1][2]
Quantitative Efficacy Data
The preclinical efficacy of these compounds was evaluated through in vitro kinase assays and cellular proliferation assays against multiple cancer cell lines with known FGFR alterations.[1] The data for the lead compound, 18i , is summarized below.[1]
| Assay Type | Target/Cell Line | Endpoint | Result (18i) | Reference Compound (BGJ398) |
| Kinase Inhibition | FGFR1 | IC₅₀ | 1.2 nM | 0.9 nM |
| FGFR2 | IC₅₀ | 2.5 nM | 1.0 nM | |
| FGFR3 | IC₅₀ | 3.7 nM | 1.2 nM | |
| FGFR4 | IC₅₀ | 8.9 nM | 60 nM | |
| Cellular Proliferation | NCI-H520 (Lung Cancer) | IC₅₀ | 26.69 µM | - |
| SNU-16 (Gastric Cancer) | IC₅₀ | 1.88 µM | - | |
| KMS-11 (Multiple Myeloma) | IC₅₀ | 3.02 µM | - | |
| SW-780 (Bladder Cancer) | IC₅₀ | 2.34 µM | - | |
| MDA-MB-453 (Breast Cancer) | IC₅₀ | 12.58 µM | - |
Experimental Protocols
FGFR Kinase Inhibition Assay: [3][4][5]
The inhibitory activity of the compounds against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme; appropriate substrate (e.g., poly(E,Y)4:1); ATP; ADP-Glo™ Reagent; Kinase Detection Reagent; and the test compounds.
-
Procedure: a. The kinase reaction is initiated by mixing the FGFR enzyme, the substrate, ATP, and varying concentrations of the test compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT). b. The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes). c. After incubation, the ADP-Glo™ Reagent is added to deplete the remaining ATP. d. The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal. e. The luminescence is measured using a plate reader, and the IC₅₀ values are calculated from the dose-response curves.
Cellular Proliferation Assay (MTT Assay):
The anti-proliferative activity of the compounds was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines with FGFR alterations (e.g., NCI-H520, SNU-16) are cultured in appropriate media.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). c. Following treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.
Signaling Pathway Diagram
Caption: FGFR Signaling Pathway and Inhibition.
Part 2: 2-Chloro-3-hydrazinopyrazine Derivatives as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[6] A series of 2-chloro-3-hydrazinopyrazine derivatives has been synthesized and evaluated for their AChE inhibitory activity.[6]
Quantitative Efficacy Data
The in vitro AChE inhibitory activity of these compounds was determined and compared to the standard drug, Donepezil.[6]
| Compound | Substituent on Formyl Group | AChE IC₅₀ (µM) |
| CHP1 | Phenyl | > 50 |
| CHP2 | 4-Nitrophenyl | 15.6 |
| CHP3 | 4-Chlorophenyl | 10.2 |
| CHP4 | 4-Hydroxyphenyl | 3.76 |
| CHP5 | 2,4-Dichlorophenyl | 4.2 |
| Donepezil | (Standard) | 0.53 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method): [6][7]
The AChE inhibitory activity was measured using a spectrophotometric method developed by Ellman.
-
Reagents: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and phosphate buffer (pH 8.0).
-
Procedure: a. The reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations. b. The AChE enzyme is added to the mixture and pre-incubated to allow for inhibitor binding. c. The reaction is initiated by the addition of the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. e. The change in absorbance is monitored spectrophotometrically at 412 nm over time. f. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and IC₅₀ values are determined.
Experimental Workflow and Mechanism Diagram
Caption: AChE Inhibition Assay Workflow and Mechanism.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 3-Chloro-6-methylpyrazin-2-amine and its precursors
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the target compound 3-Chloro-6-methylpyrazin-2-amine and its key precursors, 2-amino-6-methylpyrazine and 2-amino-6-methylpyrazine-1-oxide. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers critical insights for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development.
Synthesis Pathway
The synthesis of this compound typically proceeds through a two-step process. The initial precursor, 2-amino-6-methylpyrazine, undergoes N-oxidation to form 2-amino-6-methylpyrazine-1-oxide. Subsequent chlorination of the N-oxide yields the final product, this compound.
Caption: Synthesis pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-amino-6-methylpyrazine | 7.84 | s | H-3 |
| 7.75 | s | H-5 | |
| 4.60 (br s) | s | -NH₂ | |
| 2.40 | s | -CH₃ | |
| 2-amino-6-methylpyrazine-1-oxide | 8.05 | s | H-3 |
| 7.95 | s | H-5 | |
| 5.01 (br s) | s | -NH₂ | |
| 2.45 | s | -CH₃ | |
| This compound | 7.80 | s | H-5 |
| 5.0 (br s) | s | -NH₂ | |
| 2.42 | s | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-amino-6-methylpyrazine | 155.8 | C-2 |
| 150.2 | C-6 | |
| 135.5 | C-3 | |
| 134.8 | C-5 | |
| 21.2 | -CH₃ | |
| 2-amino-6-methylpyrazine-1-oxide | 151.1 | C-2 |
| 149.8 | C-6 | |
| 130.2 | C-3 | |
| 125.9 | C-5 | |
| 17.8 | -CH₃ | |
| This compound | 151.0 | C-2 |
| 148.5 | C-6 | |
| 129.0 | C-3 | |
| 128.0 | C-5 | |
| 21.0 | -CH₃ |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(N-H) | ν(C=N), ν(C=C) | Other Key Bands |
| 2-amino-6-methylpyrazine | 3440, 3320 | 1610, 1560 | 2920 (C-H stretch) |
| 2-amino-6-methylpyrazine-1-oxide | 3420, 3300 | 1620, 1570 | 1250 (N-O stretch) |
| This compound | 3460, 3340 | 1600, 1550 | 850 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-amino-6-methylpyrazine | 109 | 80, 53 |
| 2-amino-6-methylpyrazine-1-oxide | 125 | 109, 80 |
| This compound | 143/145 (3:1) | 108, 80 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 75 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 0-160 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.
Caption: General workflow for synthesis and spectroscopic analysis.
Head-to-head comparison of different ligands for Buchwald-Hartwig amination of chloropyrazines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly significant in pharmaceutical and materials science, where the pyrazine moiety is a common structural motif. The choice of ligand is paramount to the success of this reaction, profoundly influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of various phosphine ligands for the Buchwald-Hartwig amination of chloropyrazines, supported by experimental data from related systems to inform ligand selection for researchers, scientists, and drug development professionals.
Ligand Performance in Buchwald-Hartwig Amination
The efficacy of a phosphine ligand in the Buchwald-Hartwig amination is dictated by its steric and electronic properties. Bulky, electron-rich ligands are generally favored as they promote the formation of the active monoligated palladium(0) species and facilitate the rate-limiting reductive elimination step. While a direct head-to-head comparison for chloropyrazines is not extensively documented in a single study, data from the amination of bromobenzene with various secondary amines provides valuable insights into the relative performance of commonly used ligands.
A comprehensive screening of phosphine ligands in the palladium-catalyzed amination of bromobenzene with a variety of secondary amines, including heterocyclic amines, has been conducted. The conversion rates from this study are summarized in the table below and serve as a strong indicator of the potential efficacy of these ligands for the amination of chloropyrazines.[1]
| Ligand | Amine | Conversion (%) [a] |
| XPhos | Diphenylamine | 96 |
| Phenoxazine | >99 | |
| Carbazole | 92 | |
| RuPhos | Diphenylamine | 96 |
| Phenoxazine | >99 | |
| Carbazole | 29 | |
| SPhos | Diphenylamine | 96 |
| Phenoxazine | >99 | |
| Carbazole | 57 | |
| DavePhos | Diphenylamine | 99 |
| Phenoxazine | >99 | |
| Carbazole | 99 | |
| t-BuXPhos | Diphenylamine | 98 |
| Phenoxazine | >99 | |
| Carbazole | 98 | |
| TrixiePhos | Diphenylamine | >99 |
| Phenoxazine | >99 | |
| Carbazole | 97 | |
| t-BuBrettPhos | Diphenylamine | 97 |
| Phenoxazine | >99 | |
| Carbazole | 97 | |
| BINAP | Diphenylamine | 84 |
| Phenoxazine | 86 | |
| Carbazole | 1 | |
| dppf | Diphenylamine | 63 |
| Phenoxazine | 89 | |
| Carbazole | 2 |
[a] Reaction conditions: [Pd(allyl)Cl]₂ (1 mol%), ligand (4 mol%), NaOt-Bu, toluene, 100 °C, 24 h. Data extracted from a study on the amination of bromobenzene.[1]
From this data, ligands such as XPhos, DavePhos, t-BuXPhos, TrixiePhos, and t-BuBrettPhos demonstrate broad applicability and high efficacy across a range of amine coupling partners, suggesting they are excellent starting points for the amination of chloropyrazines.
For the closely related substrate, 2-chloropyrimidine, the use of bidentate phosphines such as Xantphos has been reported as crucial for achieving high yields in palladium-catalyzed amidation reactions.[2] This suggests that Xantphos is also a strong candidate for the amination of chloropyrazines.
Experimental Protocols
Reproducibility in the Buchwald-Hartwig amination is highly dependent on the experimental setup, particularly the exclusion of air and moisture.
General Protocol for Buchwald-Hartwig Amination of a Chloropyrazine:
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is then added, followed by the chloropyrazine (1.0 equiv.) and the amine (1.1-1.2 equiv.). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualizations
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Testing Protocols for Novel Compounds Derived from 3-Chloro-6-methylpyrazin-2-amine: A Comparative Guide
This guide provides a comprehensive overview of in-vitro testing protocols for novel compounds derived from 3-chloro-6-methylpyrazin-2-amine, a core scaffold in many biologically active molecules. The protocols outlined below are designed to assess the cytotoxic, kinase inhibitory, and anti-inflammatory potential of these novel compounds, with comparative data to contextualize their performance against established alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Therapeutic Potential of Pyrazine Derivatives
Pyrazine and its derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities stem from their ability to interact with a variety of biological targets. Notably, pyrazine derivatives have shown promise as anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial agents. Their therapeutic potential is often linked to the inhibition of key enzymes such as cyclooxygenases (COX) and protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).
This guide will focus on a selection of in-vitro assays to evaluate the efficacy of novel compounds derived from this compound in three key areas: general cytotoxicity, specific kinase inhibition, and anti-inflammatory activity.
Comparative Performance of Novel Compounds
The following tables summarize the in-vitro performance of three hypothetical novel compounds derived from this compound (designated as Compound A, Compound B, and Compound C) against a standard reference compound in each assay category.
Table 1: Cytotoxicity against A549 Human Lung Carcinoma Cell Line
| Compound | IC50 (µM) |
| Compound A | 15.2 |
| Compound B | 8.7 |
| Compound C | 25.1 |
| Doxorubicin (Standard) | 0.98 |
Table 2: Kinase Inhibition Profile
| Compound | CDK2 IC50 (µM) | GSK-3β IC50 (µM) |
| Compound A | 5.8 | 12.3 |
| Compound B | 1.2 | 3.5 |
| Compound C | 9.1 | 18.7 |
| Roscovitine (Standard) | 0.45 | 0.32 |
Table 3: Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) |
| Compound A | 10.5 |
| Compound B | 2.1 |
| Compound C | 15.8 |
| Celecoxib (Standard) | 0.04 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in-vitro assays cited in this guide.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: A549 human lung carcinoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (Compound A, B, C) and the standard drug (Doxorubicin) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.
-
Reagents: Kinase (CDK2 or GSK-3β), substrate, ATP, and ADP-Glo™ Kinase Assay kit.
-
Assay Procedure:
-
The kinase reaction is performed by incubating the kinase and substrate with the test compounds (Compound A, B, C) or a standard inhibitor (Roscovitine) in the presence of ATP.
-
After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The amount of luminescence is proportional to the amount of ADP generated and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-2 (COX-2).
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).
-
Assay Procedure:
-
The test compounds (Compound A, B, C) or a standard inhibitor (Celecoxib) are pre-incubated with the COX-2 enzyme.
-
Arachidonic acid is then added to initiate the reaction.
-
The peroxidase activity is measured by monitoring the absorbance of the oxidized colorimetric substrate using a spectrophotometer.
-
-
Data Analysis: The percentage of COX-2 inhibition is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
A Comparative Benchmarking Guide to New Catalysts for Pyrazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine ring is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel catalysts that can efficiently and selectively modify the pyrazine core is paramount for advancing drug discovery and materials science. This guide provides an objective comparison of the performance of three distinct and modern catalytic systems for pyrazine functionalization, supported by experimental data.
Overview of Catalytic Systems
This guide benchmarks the following three catalytic approaches for pyrazine functionalization:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A well-established and versatile method for C-C bond formation, involving the reaction of a halogenated pyrazine with a boronic acid derivative.
-
Iron-Catalyzed Direct C-H Arylation: An emerging, more atom-economical approach that avoids the pre-functionalization of the pyrazine ring, coupling it directly with an organoboron reagent.
-
Manganese-Pincer Complex-Catalyzed Dehydrogenative Coupling: An environmentally benign method for the synthesis of substituted pyrazines from β-amino alcohols, releasing only hydrogen gas and water as byproducts.
Performance Benchmark Data
The following tables summarize the quantitative performance of each catalytic system under optimized conditions, allowing for a direct comparison of their efficacy.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Pyrazines
This reaction is a cornerstone of cross-coupling chemistry, valued for its broad functional group tolerance and high yields.
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Chloropyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High |
Yields reported as "Good" or "High" are based on literature where specific percentages were not provided in the abstract but indicated successful reactions[1].
Table 2: Iron-Catalyzed C-H Arylation of Pyrazine
This method represents a more sustainable approach by directly functionalizing C-H bonds, thus avoiding the need for halogenated starting materials.
| Catalyst | Pyrazine Substrate | Arylboronic Acid | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Fe(acac)₂ | Pyrazine | Phenylboronic acid | K₂S₂O₈ | H₂O | 80 | 12 | 85 |
| Fe(acac)₂ | Pyrazine | 4-Methoxyphenylboronic acid | K₂S₂O₈ | H₂O | 80 | 12 | 82 |
| Fe(acac)₂ | Pyrazine | 4-Chlorophenylboronic acid | K₂S₂O₈ | H₂O | 80 | 12 | 78 |
Data extracted from the work of Singh et al. on the iron-catalyzed C-H functionalization of electron-deficient heterocycles[2][3].
Table 3: Manganese-Pincer Complex-Catalyzed Synthesis of 2,5-Disubstituted Pyrazines
This catalytic system offers a green route to symmetrically substituted pyrazines through the dehydrogenative self-coupling of β-amino alcohols.[4][5]
| Catalyst | β-Amino Alcohol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mn(Acr-PNPPh)(CO)₂Br | 2-Phenylglycinol | KH | Toluene | 150 | 24 | 99 | | Mn(Acr-PNPPh)(CO)₂Br | 2-Amino-1-phenylethanol | KH | THF | 150 | 24 | 90 | | Mn(Acr-PNPPh)(CO)₂Br | 2-Amino-1-butanol | KH | 1,4-Dioxane | 150 | 24 | 95 |
Yields were determined by GC-MS as reported in the literature[6].
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to ensure reproducibility.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To an oven-dried vial equipped with a stir bar, add the halogenated pyrazine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the specified base (2.0-3.0 equiv.). The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) are then added. The vial is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. The degassed solvent is added via syringe, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Iron-Catalyzed C-H Arylation
In a round-bottom flask open to the atmosphere, the pyrazine substrate (1.0 equiv.), arylboronic acid (1.5 equiv.), Fe(acac)₂ (10 mol%), potassium persulfate (K₂S₂O₈, 2.0 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.2 equiv.) are combined in water. The reaction mixture is stirred vigorously at 80 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to afford the desired arylated pyrazine.[2][3]
Protocol 3: General Procedure for Manganese-Pincer Catalyzed Dehydrogenative Coupling
In a glovebox, a Schlenk tube is charged with the manganese-pincer catalyst (2 mol%), the β-amino alcohol substrate (0.5 mmol), and potassium hydride (KH, 3 mol%). Toluene (2 mL) is added, and the tube is sealed. The reaction mixture is then heated in an oil bath at 150 °C for 24 hours. After cooling, the reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The yield is typically determined by GC-MS analysis of the crude product.[4][5][6]
Visualization of Experimental Workflow and Catalytic Cycle
Visual diagrams are provided to illustrate the logical flow of catalyst benchmarking and a representative catalytic mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-6-methylpyrazin-2-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for 3-Chloro-6-methylpyrazin-2-amine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance. This information is intended to supplement, not replace, your institution's specific safety protocols and the product's Safety Data Sheet (SDS).
Safety and Handling
Proper personal protective equipment (PPE) is mandatory when handling this compound. Based on available safety data, the following precautions should be taken:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]
Hazard Profile
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory Irritation | May cause respiratory irritation. |
In case of exposure, seek immediate medical attention. Follow the first-aid measures outlined in the product's SDS.[1]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.[1]
-
Clean-up:
-
PPE: All personnel involved in the clean-up must wear the appropriate personal protective equipment.
Disposal Procedures
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Identification: this compound waste is considered hazardous.
-
Containerization:
-
Place the waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| Purity | ≥97% |
| Storage | 4°C, protect from light |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-6-methylpyrazin-2-amine
Essential Safety and Handling Guide for 3-Chloro-6-methylpyrazin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including other aminopyrazines and chlorinated aromatic amines, as well as general best practices for handling chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a risk of aerosolization. Therefore, a cautious approach to handling is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2] |
| Skin and Body Protection | A lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant aprons or coveralls are recommended.[1][2] |
| Respiratory Protection | If handling procedures (e.g., weighing, transferring) are likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1] If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consultation with your institution's EHS for respirator selection and fit-testing is necessary.[1] |
Operational Plan: Safe Handling Procedure
This step-by-step guide ensures the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[1]
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
2. Handling:
-
Always wear the appropriate PPE as detailed in Table 1.
-
When weighing the compound, use a tared weigh boat and handle the container with care to avoid generating dust.[1]
-
Slowly transfer the weighed solid into the reaction vessel.[1]
-
Add the desired solvent to dissolve the compound, minimizing the potential for aerosolization.[1]
3. Cleanup:
-
After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.[1]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[1]
-
Wash hands thoroughly with soap and water after removing PPE.[2]
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of accidental exposure.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing, including footwear.[2]
-
Flush the affected skin and hair with running water and soap, if available.[2]
-
Seek medical attention if irritation develops or persists.[2]
In Case of Eye Contact:
-
Wash out the eyes immediately with fresh running water for at least 15 minutes.[2]
-
Ensure complete irrigation by keeping eyelids apart and away from the eye.[2]
-
Seek immediate medical attention.[2] Removal of contact lenses should only be done by skilled personnel.[2]
In Case of Inhalation:
-
Remove the individual from the contaminated area to fresh air.[2]
-
Lay the patient down and keep them warm and rested.[2]
-
If breathing is difficult or has stopped, provide artificial respiration.[2]
-
Seek immediate medical attention.[2]
In Case of Ingestion:
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS.
-
For small spills, if trained and it is safe to do so, wear appropriate PPE and use a chemical spill kit to contain and clean up the material.
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Collect the residue and place it in a sealed, labeled container for disposal.[2]
Caption: Emergency response procedures for accidental exposure.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1]
-
These items must be collected in a designated, labeled hazardous waste container.[1]
Unused or Waste Chemical:
-
Do not dispose of the chemical down the drain.
-
Collect the unused or waste chemical in a clearly labeled, sealed container.
-
Consult your institution's EHS or the State Land Waste Management Authority for proper disposal procedures, which may include incineration at an authorized facility or burial in an authorized landfill.[2]
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, containers may be recycled or disposed of according to institutional guidelines.[2]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
